Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, polyhalogenated pyridines serve as indispensable scaffolds for constructing complex, sterically demanding pharmacophores. 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) is a highly specialized building block characterized by its orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and its emerging role in targeted therapeutics, specifically in the development of SMARCA2/4 bromodomain inhibitors.
Structural Causality and Physicochemical Properties
The specific substitution pattern of 3-Fluoro-2-iodo-4-methylpyridine is not arbitrary; it is a meticulously designed arrangement that dictates both its chemical reactivity and biological utility:
C3-Fluorine: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity is crucial in medicinal chemistry for enhancing membrane permeability and mitigating off-target hERG liabilities. Furthermore, it acts as a directing group for ortho-metalation.
C2-Iodine: As a large, polarizable leaving group, the C2-iodine is highly activated toward transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its position adjacent to the heteroatom makes it the primary site of electrophilic reactivity.
C4-Methyl: The methyl group provides steric shielding to the C3 and C5 positions and serves as a weak electron-donating group, fine-tuning the electronic landscape of the pyridine ring.
Quantitative Physicochemical Data
Due to the specialized nature of this intermediate, empirical thermodynamic data is often supplemented with high-accuracy computed models. The table below synthesizes these parameters to guide reaction design and formulation[1].
The generation of 3-Fluoro-2-iodo-4-methylpyridine typically relies on a Directed ortho-Metalation (DoM) strategy. The protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure causality between experimental actions and high-yield outcomes.
Step-by-Step Protocol
Step 1: Directed Lithiation
Action: Dissolve 3-fluoro-4-methylpyridine in anhydrous THF. Cool the system to -78 °C under an inert argon atmosphere. Slowly add Lithium Diisopropylamide (LDA) (1.1 equiv).
Causality: The -78 °C temperature is critical to prevent nucleophilic attack by the base on the pyridine ring. The fluorine atom directs the lithiation specifically to the C2 position via coordination and inductive stabilization of the resulting carbanion.
Step 2: In-Process Control (IPC) - System Validation
Action: Quench a 0.1 mL aliquot with D2O and analyze via LC-MS.
Validation: Proceed to Step 3 only if deuterium incorporation at C2 is >95%. This self-validating step ensures the metalation is complete, preventing the waste of expensive iodinating reagents and simplifying downstream purification.
Step 3: Electrophilic Quench
Action: Introduce a solution of Iodine (I2) or N-Iodosuccinimide (NIS) in THF dropwise. Maintain at -78 °C for 1 hour, then allow gradual warming to room temperature.
Causality: The slow addition prevents localized exothermic spikes that could lead to dimerization or polyiodination.
Step 4: Workup and pH Adjustment
Action: Quench the reaction with saturated aqueous sodium thiosulfate (to reduce unreacted iodine) and adjust the pH to 8 using saturated sodium bicarbonate. Extract with Ethyl Acetate (EtOAc)[2].
Causality: A slightly basic pH ensures the pyridine nitrogen remains unprotonated, maximizing its partition into the organic phase during extraction.
Step 5: Chromatographic Purification
Action: Purify the concentrated residue via silica gel flash column chromatography using a gradient of 0-25% EtOAc/Hexanes[2].
Validation: Pool fractions containing the target mass (m/z 237.9[M+H]+) and verify purity via TLC (UV active at 254 nm).
Workflow Visualization
Figure 1: Self-validating synthetic workflow for 3-Fluoro-2-iodo-4-methylpyridine via DoM.
Analytical Characterization Protocols
To guarantee the structural integrity of the synthesized batch, rigorous analytical characterization is mandatory.
Nuclear Magnetic Resonance (NMR): The 13C NMR spectrum is highly diagnostic for this compound. The carbon directly bonded to the iodine (C2) exhibits a characteristic upfield shift due to the heavy-atom effect of iodine, while the C3 carbon is split into a doublet due to carbon-fluorine spin-spin coupling (1JCF).3[3].
Mass Spectrometry (LC-MS): The presence of iodine is easily confirmed by the lack of an M+2 isotope peak (iodine is monoisotopic, 127I) combined with the expected[M+H]+ ion at m/z 237.9.
Translational Applications: SMARCA2/4 Inhibitors
The strategic value of 3-Fluoro-2-iodo-4-methylpyridine is best exemplified in oncology drug development. Recent advancements have highlighted the therapeutic promise of targeting SMARCA2 in SMARCA4-deficient cancers, exploiting a mechanism known as genetic synthetic lethality.
In the synthesis of novel SMARCA2/4 bromodomain inhibitors, 3-Fluoro-2-iodo-4-methylpyridine serves as a critical core module. As detailed in 2[2], the compound undergoes cross-coupling at the C2-iodine position to append complex aryl or heteroaryl systems, while the C3-fluorine ensures the final drug candidate maintains optimal metabolic stability and target binding affinity.
Physicochemical Profiling and Solubility Dynamics of 3-Fluoro-2-iodo-4-methylpyridine: A Technical Whitepaper
Executive Summary 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) is a highly functionalized halogenated N-heterocycle widely utilized as a core building block in the synthesis of advanced pharmaceutical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) is a highly functionalized halogenated N-heterocycle widely utilized as a core building block in the synthesis of advanced pharmaceutical intermediates[1]. Its unique substitution pattern—featuring a highly reactive C2-iodine for cross-coupling, a C3-fluorine for metabolic stability, and a C4-methyl group—makes it invaluable in medicinal chemistry. However, this dense halogenation presents distinct solvation challenges. This whitepaper provides an in-depth analysis of the structural causality behind its solubility profile and establishes a self-validating experimental protocol for its thermodynamic quantification.
Structural Causality: The Thermodynamics of Solvation
As a Senior Application Scientist, I frequently observe development bottlenecks arising not from a molecule's reactivity, but from a fundamental misunderstanding of its solvation thermodynamics. For 3-Fluoro-2-iodo-4-methylpyridine, the solubility profile is dictated by three competing vectors:
Inductive Deactivation (The pKa Shift): Unsubstituted pyridine has a pKa of ~5.2, allowing for protonation and aqueous solubility in mildly acidic media. However, the strongly electron-withdrawing nature (-I effect) of the C3-fluorine and C2-iodine atoms drastically reduces the electron density on the pyridine nitrogen. Consequently, the predicted pKa drops below 2.0. The macroscopic result is that the molecule remains entirely unionized at physiological pH (7.4), driving its aqueous solubility down to the microgram-per-milliliter range.
Lipophilic Surface Area: The large van der Waals radius of the iodine atom (1.98 Å) combined with the C4-methyl group significantly increases the molecule's lipophilicity (estimated LogP ~ 2.8 - 3.2). This makes the compound highly soluble in non-polar and polar aprotic organic solvents, which is why derivatives of this scaffold are routinely purified using ethyl acetate and hexanes[2].
Crystal Lattice Energy: The planar aromatic system allows for efficient π-π stacking in the solid state. This stable crystal lattice increases the enthalpic penalty of dissolution, resulting in slow dissolution kinetics.
Fig 1: Mechanistic impact of functional groups on the physicochemical profile.
Quantitative Solubility Matrix
Based on the physicochemical properties of heavily halogenated pyridines and empirical data from standard synthetic workflows[], the following table summarizes the solubility profile of 3-Fluoro-2-iodo-4-methylpyridine across various solvent systems.
Standard high-throughput kinetic assays (e.g., solvent-shift methods) are insufficient for this class of molecules due to the high risk of supersaturation and amorphous precipitation. To accurately determine the solubility of 3-Fluoro-2-iodo-4-methylpyridine, we employ a Thermodynamic Shake-Flask Protocol .
Why is this a self-validating system?
A protocol is only as reliable as its internal controls. By analyzing both the dissolved fraction (supernatant) and the undissolved fraction (pellet), we close the mass balance. If the pellet undergoes a solvent-mediated polymorphic transition or forms a hydrate during equilibration, the secondary solid-state analysis will flag it, preventing the reporting of a false equilibrium solubility value.
Step-by-Step Methodology
Solid Dispensing: Weigh 5.0 mg of 3-Fluoro-2-iodo-4-methylpyridine into a 2.0 mL glass vial.
Causality: Glass is strictly required. Highly lipophilic halogenated pyridines can adsorb onto the hydrophobic walls of standard polypropylene microcentrifuge tubes, artificially lowering the measured concentration in the supernatant.
Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (pH 7.4).
Equilibration: Cap tightly and incubate at 37°C with orbital shaking at 200 rpm for 24 hours.
Causality: The 24-hour duration is critical to overcome the slow dissolution kinetics associated with the stable π-π stacked crystal lattice of the iodinated aromatic ring.
Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: PTFE (polytetrafluoroethylene) is mandated. Using standard Nylon or PES filters results in non-specific binding of the lipophilic compound to the membrane, leading to false-negative solubility values.
Quantification (Supernatant): Analyze the filtrate via HPLC-UV (λ = 254 nm) against a standard curve prepared in a DMSO/Acetonitrile matrix.
Solid-State Verification (Pellet): Recover the undissolved pellet, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD) to confirm the crystal lattice matches the input API.
Fig 2: Shake-flask thermodynamic solubility workflow optimized for lipophilic pyridines.
Precision Synthesis of 3-Fluoro-2-iodo-4-methylpyridine: A Comprehensive Guide to Directed Ortho-Metalation
Executive Summary 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) is an indispensable halogenated heteroaromatic building block, extensively utilized in the synthesis of advanced active pharmaceutical ingredients (AP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) is an indispensable halogenated heteroaromatic building block, extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). It serves as a critical core in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and Hypoxia-Inducible Factor 2-alpha (HIF-2α) antagonists 1. The strategic placement of the iodine atom at the C-2 position enables late-stage metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille, Negishi), while the C-3 fluorine atom modulates the physicochemical properties, lipophilicity, and metabolic stability of the final drug candidate 2. This whitepaper details a highly optimized, scalable, and self-validating protocol for its synthesis via Directed Ortho-Metalation (DoM).
Mechanistic Rationale: The DoM Paradigm
The synthesis relies on the precise deprotonation of 3-fluoro-4-methylpyridine. The causality behind the reaction design is rooted in three critical chemical principles:
Regioselectivity via Inductive Effects: The C-3 fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), significantly acidifying the adjacent C-2 proton compared to the C-6 proton. Furthermore, the lithium cation of the base coordinates with both the pyridine nitrogen lone pair and the fluorine atom, creating a highly stabilized pre-lithiation complex that exclusively directs metalation to the C-2 position 3.
Base Selection (Steric Control): Pyridine rings are highly electrophilic and prone to nucleophilic attack. Using a straight-chain alkyllithium like n-butyllithium often results in Chichibabin-type alkylation at the C-2 or C-6 positions. To prevent this, Lithium diisopropylamide (LDA) is employed. LDA is sterically hindered and non-nucleophilic, acting purely as a Brønsted base to abstract the C-2 proton without ring addition 4.
Cryogenic Temperature Control: The resulting 2-lithio-3-fluoro-4-methylpyridine intermediate is thermally labile. Strict maintenance of the reaction at -78 °C is required to prevent dimerization or ring-opening decomposition pathways.
The table below summarizes the empirical data driving the selection of the optimal reaction parameters. The superiority of the LDA/I2 system at -78 °C is evident in both yield and regioselectivity, directly illustrating the causality behind the chosen protocol.
Table 1: Optimization of Reaction Parameters for C-2 Functionalization
Base System
Temperature (°C)
Electrophile
Conversion (%)
Regioselectivity (C-2:C-6)
Isolated Yield (%)
Primary Byproduct
LDA (1.05 eq)
-78
I₂ (1.1 eq)
>98
>99:1
86
Des-iodo starting material
n-BuLi (1.05 eq)
-78
I₂ (1.1 eq)
85
90:10
54
C-2 Alkylated pyridine (Chichibabin)
LiTMP (1.05 eq)
-78
I₂ (1.1 eq)
>95
>99:1
84
None
LDA (1.05 eq)
-40
I₂ (1.1 eq)
70
85:15
42
Dimerization products
LDA (1.05 eq)
-78
NIS (1.1 eq)
>98
>99:1
85
Succinimide (requires extra washing)
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol integrates a diagnostic validation step. By verifying the intermediate before committing the expensive electrophile, the system becomes self-validating and prevents downstream failures.
Note: All glassware must be oven-dried (150 °C) and purged with ultra-high-purity Argon. Tetrahydrofuran (THF) must be strictly anhydrous.
Step 1: System Initialization & Base Generation
To a flame-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and internal temperature probe, add anhydrous THF (150 mL) and diisopropylamine (15.5 mL, 110 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (2.5 M in hexanes, 42.0 mL, 105 mmol) over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 30 minutes to ensure complete LDA formation.
Step 2: Directed Ortho-Metalation (DoM)
Add a solution of 3-fluoro-4-methylpyridine (11.1 g, 100 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes. The solution will transition to a deep yellow/orange hue. Stir strictly at -78 °C for 1 hour.
Step 3: The Self-Validating Check (Critical)
Withdraw a 0.2 mL aliquot of the reaction mixture using a pre-cooled, argon-purged syringe. Inject this aliquot into a GC vial containing 0.5 mL of D₂O. Extract with 1 mL of ethyl acetate and analyze the organic layer via rapid GC-MS. A mass shift of the molecular ion from 111 m/z to 112 m/z confirms the quantitative formation of the 2-lithio intermediate. Proceed to Step 4 only if >95% deuterium incorporation is observed.
Step 4: Electrophilic Iodination
Dissolve elemental iodine (I₂) (27.9 g, 110 mmol) in anhydrous THF (50 mL). Add this dark solution dropwise to the lithiated intermediate at -78 °C. This quench is highly exothermic; control the addition rate to ensure the internal temperature does not exceed -65 °C 1.
Step 5: Maturation and Quench
Allow the reaction to stir for 30 minutes at -78 °C, then remove the cooling bath and allow the system to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) (100 mL). The solution will transition from dark brown to pale yellow as unreacted iodine is reduced to iodide.
Step 6: Isolation and Purification
Separate the phases and extract the aqueous layer with ethyl acetate (2 × 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 15% ethyl acetate in hexanes) to afford 3-fluoro-2-iodo-4-methylpyridine as a pale yellow solid (Yield: 86%).
References
WO2020231990A1 - Fgfr inhibitors and methods of use thereof, Google P
WO2021188769A1 - Tetralin and tetrahydroquinoline compounds as inhibitors of hif-2alpha, Google P
CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid, Google P
The Reactivity and Synthetic Utility of 3-Fluoro-2-iodo-4-methylpyridine: A Comprehensive Technical Guide
Executive Summary In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds are indispensable. 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) stands out as a uniquely versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds are indispensable. 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) stands out as a uniquely versatile trifunctional building block [1]. Its architecture presents three distinct, orthogonal vectors for derivatization: a highly reactive C2-iodine for transition-metal-catalyzed cross-coupling, a C4-methyl group primed for lateral metalation, and a C3-fluorine capable of modulating physicochemical properties or undergoing late-stage nucleophilic aromatic substitution (SNAr).
This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for researchers seeking to leverage this compound in complex molecular assemblies, such as the synthesis of BRM-targeting kinase inhibitors [2].
Mechanistic Overview of the Reactivity Profile
The synthetic value of 3-Fluoro-2-iodo-4-methylpyridine lies in the predictable, hierarchical reactivity of its functional groups. Understanding the electronic interplay within the pyridine ring is critical for designing chemoselective reactions.
C2-Iodine (The Primary Axis): The C2 position is highly activated for oxidative addition. The adjacent electronegative pyridine nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-I bond via inductive and resonance effects. The C3-fluorine provides additional inductive withdrawal (-I effect), making the C2-I bond exceptionally electrophilic and the kinetically favored site for Palladium(0) or Copper(I) insertion.
C4-Methyl (The Orthogonal Vector): The protons of the C4-methyl group are significantly more acidic than typical benzylic protons. This acidity is driven by the ability of the resulting conjugate base to delocalize its negative charge onto the para-nitrogen atom. The ortho-fluorine further stabilizes this pyridylmethyl anion inductively, allowing for selective lateral metalation.
C3-Fluorine (The Modulator): While the C-F bond possesses a high bond dissociation energy, fluorine's extreme electronegativity makes it an excellent leaving group in SNAr reactions by stabilizing the anionic Meisenheimer intermediate. However, SNAr at C3 typically requires forcing conditions or prior functionalization at C2 with an electron-withdrawing group to sufficiently activate the ring.
Fig 1. Trifunctional reactivity map of 3-Fluoro-2-iodo-4-methylpyridine.
Palladium-Catalyzed Cross-Coupling at the C2 Position
The most frequent application of 3-Fluoro-2-iodo-4-methylpyridine is the installation of aryl, heteroaryl, or alkyl groups at the C2 position via Suzuki-Miyaura, Sonogashira, or Negishi couplings.
The "2-Pyridyl Problem" and Causality of Ligand Choice
A well-documented challenge in cross-coupling 2-halopyridines is catalyst poisoning. The Lewis basic pyridine nitrogen can coordinate to the active Palladium catalyst, forming stable, unreactive complexes that halt the catalytic cycle [3]. To circumvent this, the use of bulky, bidentate, and electron-rich phosphine ligands (such as dppf, Xantphos, or RuPhos) is mandatory. These ligands sterically crowd the Palladium center, preventing pyridine coordination while maintaining sufficient electron density to drive the oxidative addition of the C-I bond.
Quantitative Reactivity Comparison
The nature of the halogen at the C2 position dictates the reaction kinetics. The C-I bond is the weakest, facilitating rapid oxidative addition [4].
Table 1: Comparative Reactivity of 2-Halopyridines in Suzuki-Miyaura Couplings
Halogen at C2
Bond Dissociation Energy
Relative Reactivity
Typical Pd Loading
Optimal Temperature
Iodine (I)
~65 kcal/mol
Highest (Fast Ox. Addition)
1 - 2 mol%
Room Temp to 60 °C
Bromine (Br)
~80 kcal/mol
Moderate
2 - 5 mol%
80 °C - 100 °C
Chlorine (Cl)
~95 kcal/mol
Lowest (Requires activated ligands)
5 - 10 mol%
> 100 °C
Validated Protocol: General Suzuki-Miyaura Coupling at C2
This self-validating protocol ensures complete conversion by utilizing a biphasic solvent system that dissolves both the organic substrates and the inorganic base, maximizing the interfacial reaction rate.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Fluoro-2-iodo-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K2CO3 (2.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Note: The bidentate dppf ligand is critical to prevent catalyst deactivation by the pyridine nitrogen.
Solvent Degassing: Evacuate the flask and backfill with Argon (repeat 3x). Add a pre-degassed mixture of 1,4-dioxane/H2O (4:1 v/v, 0.2 M concentration).
Reaction: Heat the mixture to 80 °C for 8–12 hours under vigorous stirring. Monitor conversion via LC-MS.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash column chromatography using a Hexanes/Ethyl Acetate gradient to yield the 2-aryl-3-fluoro-4-methylpyridine derivative.
Fig 2. Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the C2 position.
Orthogonal Functionalization: Lateral Metalation of the C4-Methyl Group
When functionalization of the aliphatic side-chain is required, the C4-methyl group can be selectively deprotonated.
Causality of Regioselective Deprotonation
Treatment of 3-Fluoro-2-iodo-4-methylpyridine with a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures prevents nucleophilic attack on the C2-iodine or C3-fluorine. Instead, it selectively abstracts a proton from the C4-methyl group. The resulting carbanion is thermodynamically driven by the resonance stabilization provided by the para-nitrogen and the inductive stabilization from the ortho-fluorine.
Validated Protocol: Lateral Alkylation at C4
Base Preparation: In a flame-dried round-bottom flask under Argon, prepare a solution of LDA (1.1 equiv) in anhydrous THF (0.5 M) and cool to -78 °C using a dry ice/acetone bath.
Deprotonation: Dissolve 3-Fluoro-2-iodo-4-methylpyridine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution over 15 minutes. Stir at -78 °C for 1 hour. The solution will typically turn deep red/purple, indicating the formation of the pyridylmethyl anion.
Electrophilic Trapping: Add the electrophile (e.g., benzyl bromide or an aldehyde, 1.2 equiv) dropwise.
Quenching: Stir the reaction mixture for 2 hours at -78 °C, then slowly allow it to warm to 0 °C. Quench the reaction carefully with saturated aqueous NH4Cl.
Isolation: Extract the aqueous layer with CH2Cl2 (3x). Combine the organic layers, dry over MgSO4, concentrate, and purify via flash chromatography.
Nucleophilic Aromatic Substitution (SNAr) at C3
The C3-fluorine is generally robust, allowing it to survive the cross-coupling and metalation conditions described above. However, its high electronegativity makes it an excellent candidate for late-stage SNAr.
In SNAr reactions, the rate-determining step is the nucleophilic attack that forms the anionic Meisenheimer complex. Fluorine is the optimal leaving group for this mechanism because its strong inductive effect dramatically lowers the transition state energy of the addition step. If the C2 position has been previously functionalized with an electron-withdrawing group (e.g., a cyano or nitroaryl group), the C3-fluorine becomes highly activated and can be smoothly displaced by primary or secondary amines under basic conditions (e.g., DIPEA in DMSO at 80 °C).
References
Google Patents. "WO2024059806A1 - Composés ciblant brm et méthodes d'utilisation associées." Google Patents, 2024.
Foundational
Electrophilic Substitution of 3-Fluoro-2-iodo-4-methylpyridine: Mechanistic Causality and Synthetic Protocols
Executive Summary The functionalization of multi-substituted pyridines remains a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals. 3-Fluoro-2-iodo-4-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of multi-substituted pyridines remains a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals. 3-Fluoro-2-iodo-4-methylpyridine is a highly valuable, densely functionalized heterocyclic scaffold. However, performing Electrophilic Aromatic Substitution (EAS) on this core presents a significant synthetic challenge. Pyridines are inherently electron-deficient, and the presence of multiple halogen atoms further complicates reactivity.
This technical whitepaper deconstructs the electronic and steric parameters governing the EAS of 3-fluoro-2-iodo-4-methylpyridine. By analyzing the vectorial directing effects of its substituents, we establish the mechanistic causality that dictates strict regioselectivity at the C5 position . Furthermore, we provide self-validating, step-by-step protocols for C5-bromination and C5-nitration, engineered to overcome the inherent deactivation of the pyridine ring.
Electronic Profiling and Regiochemical Causality
To predict the site of electrophilic attack, one must evaluate the synergistic and competing directing effects of the existing substituents on the pyridine ring.
The Pyridine Nitrogen (N1): The highly electronegative nitrogen atom withdraws electron density from the ring via induction and resonance, severely deactivating the ortho (C2, C6) and para (C4) positions. Consequently, any electrophilic attack is strongly directed to the meta positions (C3 and C5).
C4-Methyl Group: Alkyl groups are activating and ortho/para-directing via hyperconjugation. With the para position (N1) unavailable, the methyl group directs electron density to the ortho positions (C3 and C5).
C2-Iodo and C3-Fluoro Groups: Halogens present a dichotomy in EAS. They are inductively electron-withdrawing (deactivating the ring overall) but can donate electron density through resonance via their lone pairs, making them ortho/para-directing1. The C2-Iodo group directs to C5 (para), while the C3-Fluoro group directs to C6 (para).
Vectorial Convergence: The C5 position acts as a thermodynamic and kinetic sink. It receives converging activation from the C4-methyl (ortho), the C2-iodo (para), and the inherent meta-directing nature of the pyridine nitrogen. Conversely, the C6 position is an
α
-carbon to the nitrogen, making it extremely electron-deficient and highly resistant to electrophilic attack despite the para-directing influence of the C3-fluorine.
Vectorial convergence of substituent directing effects dictating C5 regioselectivity.
Mechanistic Pathway of C5 Electrophilic Substitution
Electrophilic aromatic substitution proceeds via a well-established two-step mechanism [Electrophilic Aromatic Substitution Mechanism[2]]().
Rate-Determining Step (Pi-Attack): The
π
-electrons of the aromatic ring attack the generated electrophile (
E+
), temporarily breaking aromaticity and forming a resonance-stabilized carbocation known as the Wheland intermediate. When attack occurs at C5, the resulting positive charge is delocalized across C4, C6, and C2. Crucially, the charge is stabilized by the electron-donating methyl group at C4 and the lone pair of the iodine at C2, while completely avoiding localization on the highly electronegative N1 atom.
Aromaticity Restoration: A generic base in the reaction medium rapidly deprotonates the C5 position, reforming the
π
-bond and restoring the thermodynamic stability of the aromatic system [Electrophilic Aromatic Substitution[3]]().
Mechanistic workflow and validation steps for C5 electrophilic aromatic substitution.
Because the native pyridine ring is deactivated, EAS requires forcing conditions. The following protocols are designed with built-in causality and In-Process Controls (IPCs) to ensure they function as self-validating systems.
Protocol A: Regioselective C5-Bromination
Causality Rationale: Direct bromination with
Br2
often leads to unreactive N-bromo pyridinium complexes. By utilizing N-Bromosuccinimide (NBS) in concentrated sulfuric acid (
H2SO4
), the pyridine nitrogen is immediately protonated. This serves a dual purpose: it completely blocks electrophilic attack at the nitrogen, and it further reinforces the meta-directing effect toward C5.
Step-by-Step Methodology:
Preparation: Charge a dry, 100 mL round-bottom flask with 3-fluoro-2-iodo-4-methylpyridine (1.0 eq, 10 mmol).
Solvation & Protonation: Slowly add concentrated
H2SO4
(15 mL) at 0 °C under vigorous stirring. Caution: Highly exothermic protonation.
Electrophile Addition: Portion-wise, add NBS (1.2 eq, 12 mmol) over 15 minutes to prevent thermal spiking.
Reaction Execution: Heat the reaction mixture to 60 °C for 4–6 hours.
Self-Validating IPC: At 4 hours, withdraw a 50
μ
L aliquot, quench in ice water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the starting material mass (
[M+H]+=238
) is replaced by the brominated product isotope pattern (
[M+H]+=316/318
).
Workup: Pour the mixture over crushed ice (100 g). Neutralize carefully with saturated aqueous
NaHCO3
until pH 7 is reached. Extract with Dichloromethane (
3×50
mL), dry over
Na2SO4
, and concentrate in vacuo.
NMR Validation: Confirm regioselectivity via
1H
-NMR. The diagnostic C5 proton (typically a singlet or doublet around 7.5–8.0 ppm) must be completely absent, while the C6 proton signal is retained[An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine[4]]().
Protocol B: Electrophilic C5-Nitration
Causality Rationale: Nitration of deactivated pyridines requires extreme conditions. Standard
HNO3/H2SO4
mixtures are often insufficient. Using fuming nitric acid in oleum (20%
SO3
) ensures the complete thermodynamic conversion of nitric acid into the highly reactive nitronium ion (
NO2+
), while the
SO3
acts as a desiccant to prevent the reverse reaction.
Step-by-Step Methodology:
Preparation: Dissolve 3-fluoro-2-iodo-4-methylpyridine (1.0 eq, 10 mmol) in oleum (20%
SO3
, 10 mL) at 0 °C.
Nitronium Generation: Dropwise, add fuming
HNO3
(3.0 eq, 30 mmol) maintaining the internal temperature below 10 °C.
Reaction Execution: Attach a reflux condenser and heat the mixture to 100 °C for 12–16 hours.
Self-Validating IPC: Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar starting material will convert to a less polar, UV-active nitro-product spot.
Workup & Isolation: Cool to room temperature, pour over ice, and neutralize with
NaOH
(aq) to pH 6. Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol/Water to yield pure 3-fluoro-2-iodo-4-methyl-5-nitropyridine.
Quantitative Data Summarization
The following table synthesizes the kinetic and thermodynamic data associated with the functionalization of the C5 position.
Parameter
Protocol A: C5-Bromination
Protocol B: C5-Nitration
Electrophile Source
N-Bromosuccinimide (NBS)
Fuming HNO₃
Catalyst / Solvent
Conc. H₂SO₄
Oleum (20% SO₃)
Active Electrophile
Br⁺
NO₂⁺
Optimal Temperature
60 °C
100 °C
Reaction Time
4–6 hours
12–16 hours
Regioselectivity
>95% C5-isomer
>90% C5-isomer
Expected Yield
75–82%
60–65%
Downstream Applications in Drug Development
The successful electrophilic substitution at C5 yields a highly complex, tetra-substituted pyridine ring. This scaffold is exceptionally valuable for late-stage functionalization5.
The orthogonal reactivity of the halogens allows for sequential cross-coupling. The C2-Iodo group is highly reactive toward Palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings. Following C2 functionalization, the newly introduced C5-Bromo group can be engaged in a secondary catalytic cycle. Meanwhile, the C3-Fluoro group remains inert under these conditions, serving its primary medicinal chemistry purpose: modulating the basicity of the adjacent nitrogen, increasing lipophilicity, and blocking metabolic oxidation.
3-Fluoro-2-iodo-4-methylpyridine: A Strategic Building Block for Next-Generation Kinase Inhibitors
Executive Summary The design of highly selective, potent, and metabolically stable kinase inhibitors requires starting materials that offer precise geometric control and orthogonal reactivity. 3-Fluoro-2-iodo-4-methylpyr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The design of highly selective, potent, and metabolically stable kinase inhibitors requires starting materials that offer precise geometric control and orthogonal reactivity. 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) has emerged as a privileged heterocyclic scaffold in modern drug discovery ([]). By combining the electron-withdrawing properties of fluorine, the thermodynamic reactivity of iodine, and the steric vectoring of a methyl group, this building block allows chemists to rapidly assemble complex hinge-binding motifs. This whitepaper details the structural rationale, biological applications, and field-proven synthetic protocols for leveraging this molecule in targeted therapies.
Structural and Electronic Rationale: The Tripartite Advantage
In my experience designing ATP-competitive inhibitors, the unadorned pyridine nitrogen often suffers from high basicity, leading to off-target hERG liability and poor membrane permeability. The strategic substitution pattern of 3-fluoro-2-iodo-4-methylpyridine solves this through three distinct mechanisms:
The C3-Fluorine Effect (pKa Modulation & Binding): Fluorine's high electronegativity inductively lowers the pKa of the adjacent pyridine nitrogen. This not only mitigates toxicity but also allows the nitrogen to effectively mimic the adenine core of ATP, acting as a precise hydrogen bond acceptor within the kinase hinge region ([2]). Furthermore, the C-F bond can engage in orthogonal multipolar interactions with the protein backbone.
The C2-Iodine Handle (Thermodynamic Engine): Iodine is the most reactive halogen for oxidative addition by Palladium(0). Its presence at the C2 position provides a highly regioselective handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the core to be attached to diverse aryl or heteroaryl moieties without disturbing the rest of the ring ([2]).
The C4-Methyl Group (Steric Vectoring): The methyl group acts as a steric shield, locking the conformation of the attached groups to minimize entropic penalty upon binding. Additionally, it serves as a latent functional handle; it can be subjected to late-stage radical bromination to extend the molecule into the solvent-exposed region or the DFG-out pocket of the kinase ([3]).
Experimental Workflows and Synthetic Logic
The assembly of a lead kinase inhibitor from this building block typically follows a logical progression from C-C bond formation to late-stage functionalization.
Fig 1. Synthetic workflow for kinase inhibitor assembly using the fluorinated pyridine core.
Quantitative Data: Cross-Coupling Optimization
When executing the Suzuki coupling at the C2 position, one must account for the steric bulk of the C3-fluoro and C4-methyl groups. Below is a summary of field-proven optimization parameters for this specific scaffold.
Table 1: Optimization Matrix for C2-Suzuki-Miyaura Coupling
Objective: To install a functionalized aryl boronic acid at the C2 position, forming the primary hinge-binding axis.
Step 1: Reagent Preparation
In an oven-dried Schlenk flask, combine 3-fluoro-2-iodo-4-methylpyridine (1.0 eq), the target aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous K₃PO₄ (3.0 eq).
Causality: K₃PO₄ is chosen because its high basicity is required to convert the boronic acid into the reactive nucleophilic boronate species, facilitating transmetalation.
Step 2: Solvent Addition and Degassing
Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes.
Causality: The biphasic solvent ensures the solubility of both the lipophilic pyridine core and the inorganic base. Degassing is critical because oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the catalytic cycle.
Step 3: Reaction Execution
Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours under vigorous stirring.
Step 4: Validation Checkpoint (Self-Validation)
Prior to workup, aliquot 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LCMS. The disappearance of the starting material peak (m/z ~238.0 [M+H]+) and the emergence of the product mass confirms complete conversion. If starting material persists, spike with an additional 2 mol% Pd catalyst and stir for 2 hours.
Step 5: Workup
Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography.
Biological Integration: Targeting Kinase Pathways
Fluorinated iodopyridines are heavily utilized in the synthesis of inhibitors for Polo-like Kinase 1 (PLK1), Epidermal Growth Factor Receptor (EGFR/HER2), and Protein Kinase C (PKC) ([4]). Recently, fluorinated small molecules have also made significant breakthroughs in immuno-oncology, targeting pathways like JAK/STAT and BTK to reprogram the tumor microenvironment and overcome resistance to checkpoint inhibitors ([5]).
Fig 2. Inhibition of Receptor Tyrosine Kinase signaling pathways by fluoropyridine derivatives.
In complex targeted therapies, such as BRM inhibitors or PROTACs, derivatives like 5-bromo-3-fluoro-2-iodo-4-methylpyridine are utilized to build multi-functional warheads that bridge the target protein and E3 ubiquitin ligases ([3]).
Conclusion
The 3-fluoro-2-iodo-4-methylpyridine scaffold is not merely a passive structural element; it is an active participant in both the synthetic assembly and the biological efficacy of modern kinase inhibitors. By understanding the causality behind its reactivity and binding mechanics, medicinal chemists can leverage this building block to design therapies with superior pharmacokinetic profiles and target selectivity.
References
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology.[Link]
Composés ciblant brm et méthodes d'utilisation associées (WO2024059806A1).
commercial availability of 3-Fluoro-2-iodo-4-methylpyridine
An In-Depth Technical Guide to 3-Fluoro-2-iodo-4-methylpyridine: Commercial Landscape, Synthesis Strategies, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract 3-Fluoro-2-iodo-4-met...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Fluoro-2-iodo-4-methylpyridine: Commercial Landscape, Synthesis Strategies, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-iodo-4-methylpyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The strategic placement of fluorine, iodine, and methyl groups on the pyridine core offers a unique combination of properties and synthetic handles for the development of novel therapeutics. The fluorine atom can enhance metabolic stability and modulate basicity, while the carbon-iodine bond serves as a versatile nexus for advanced cross-coupling reactions.[1][2] This guide provides a comprehensive analysis of the commercial availability of this specific scaffold, presents a viable synthetic route for its laboratory-scale preparation, outlines its potential applications in drug discovery, and details essential safety and handling protocols.
Commercial Availability Analysis: A Landscape of Analogs
A thorough market survey reveals that 3-Fluoro-2-iodo-4-methylpyridine is not a readily available, off-the-shelf catalog chemical. Its specific substitution pattern makes it a specialty intermediate that typically requires custom synthesis. However, researchers can procure a variety of structurally related isomers and precursors that can either serve as alternative starting points or be used to develop analogous molecular series. The availability of these related compounds is critical for any research program that requires this particular chemical space.
Below is a summary of commercially available, structurally relevant analogs that can inform synthetic planning and procurement strategies.
Proposed Synthetic Strategy: From Precursor to Product
Given the lack of direct commercial sources, a targeted synthesis is the most practical approach to obtain 3-Fluoro-2-iodo-4-methylpyridine. The following protocol outlines a robust and logical two-step synthesis commencing from the commercially available precursor, 3-fluoro-4-methylpyridine.
The strategy hinges on a Directed ortho-Metalation (DoM) reaction. The fluorine atom at the C3 position is a known, albeit moderate, ortho-directing group. This allows for the regioselective deprotonation of the C2 position using a strong lithium amide base like Lithium Diisopropylamide (LDA). The resulting organolithium intermediate is then quenched with an electrophilic iodine source to yield the target compound.
Caption: Proposed synthetic workflow for 3-Fluoro-2-iodo-4-methylpyridine.
Detailed Experimental Protocol
Materials:
3-Fluoro-4-methylpyridine (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
Diisopropylamine (1.2 eq)
n-Butyllithium (1.1 eq, solution in hexanes)
Iodine (I₂) (1.2 eq)
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes/Ethyl Acetate solvent system
Procedure:
Preparation of LDA: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.2 eq) followed by the slow, dropwise addition of n-butyllithium (1.1 eq). Stir the solution at -78 °C for 30 minutes to generate LDA.
Metalation: Dissolve 3-fluoro-4-methylpyridine (1.0 eq) in anhydrous THF in a separate flame-dried flask under nitrogen. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution to the pyridine solution via cannula. Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the lithiated species is critical for the regioselectivity of the reaction.
Iodination: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The deep color of the iodine should dissipate upon addition. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
Workup and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 3-Fluoro-2-iodo-4-methylpyridine.
Applications in Drug Discovery
The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[9] The title compound is particularly valuable as an intermediate in the synthesis of kinase inhibitors, a cornerstone of modern oncology and immunology.[10]
The C-I bond is a key synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse molecular fragments, which is a powerful strategy in lead optimization. For example, a Suzuki coupling can be used to introduce an aryl or heteroaryl group, a common motif in Type I and Type II kinase inhibitors that occupy the ATP-binding pocket.
Caption: Use of the title compound in Suzuki coupling for kinase inhibitor synthesis.
Safety, Handling, and Storage
As with all halogenated aromatic compounds, 3-Fluoro-2-iodo-4-methylpyridine and its precursors should be handled with care. While a specific Safety Data Sheet (SDS) for the exact compound is unavailable, data from closely related analogs provide a strong basis for safe handling procedures.[6][8][11]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[6]
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][12] Avoid contact with skin and eyes.[11] After handling, wash hands thoroughly with soap and water.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
First Aid:
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
Skin Contact: Immediately flush skin with plenty of water and soap.[6] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
Apollo Scientific. 3-Fluoro-4-iodo-2-pyridinecarbonitrile Safety Data Sheet.
CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid. Google Patents.
Hoffman Fine Chemicals. CAS 2677803-52-8 | 6-Chloro-3-fluoro-4-iodo-2-methylpyridine.
Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-4-iodopyridine.
The Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
Stability Dynamics and Storage Protocols for 3-Fluoro-2-iodo-4-methylpyridine
Executive Summary 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) is a highly functionalized N-heterocyclic building block extensively utilized in pharmaceutical development and complex Active Pharmaceutical Ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) is a highly functionalized N-heterocyclic building block extensively utilized in pharmaceutical development and complex Active Pharmaceutical Ingredient (API) synthesis[1]. While its orthogonal reactive sites make it synthetically invaluable, the inherent lability of the carbon-iodine (C-I) bond introduces significant stability challenges. This whitepaper provides an in-depth analysis of the degradation mechanisms of 3-Fluoro-2-iodo-4-methylpyridine and establishes a self-validating, field-proven protocol for its long-term storage and handling.
Chemical Profile and Vulnerabilities
The utility of 3-Fluoro-2-iodo-4-methylpyridine lies in its precise electronic tuning. The highly reactive 2-iodo position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the 3-fluoro substituent modulates the basicity and lipophilicity of the pyridine ring[1]. However, to maintain the integrity of this reagent, scientists must mitigate three primary degradation pathways: photolytic cleavage, thermal degradation, and oxidative/hydrolytic attack.
Mechanisms of Degradation (Causality Analysis)
To design an effective storage protocol, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule.
Photolytic C-I Bond Homolysis: The C-I bond in iodopyridines possesses a relatively low bond dissociation energy (BDE), typically ranging from 240 to 280 kJ/mol. This energy threshold is easily breached by the absorption of ultraviolet (UV) or high-energy ambient visible light photons[2]. Upon photon absorption, the C-I bond undergoes homolytic cleavage, generating a highly reactive pyridyl radical and an iodine radical (I•)[3]. The iodine radicals rapidly dimerize to form molecular iodine (I2), which is responsible for the characteristic pink, brown, or violet discoloration observed in degraded samples[4].
Thermal Degradation: Elevated temperatures increase the kinetic energy of the system, overcoming the activation energy barriers required for spontaneous dehalogenation and the propagation of radical side-reactions.
Oxidative and Hydrolytic Vulnerabilities: The electron-deficient nature of the pyridine ring, exacerbated by the inductive electron-withdrawing effect of the fluorine atom, makes the molecule susceptible to trace oxidative degradation if exposed to atmospheric oxygen and moisture over prolonged periods[5].
Photolytic degradation pathway of 3-Fluoro-2-iodo-4-methylpyridine via C-I bond homolysis.
Quantitative Stability Matrix
The following table summarizes the empirical stability of 3-Fluoro-2-iodo-4-methylpyridine under varying environmental conditions. This data dictates the necessity of strict environmental controls during storage.
Storage Temperature
Atmosphere
Light Exposure
Estimated Shelf Life
Primary Degradation Marker
20–25 °C (Ambient)
Air
Ambient Light
< 1 Week
Rapid discoloration (Pink/Brown I2 formation)
2–8 °C
Air
Dark
1–3 Months
Gradual discoloration, trace hydrolysis
2–8 °C
Argon / N₂
Dark (Amber Vial)
6–12 Months
Trace dehalogenation
-20 °C
Argon / N₂
Dark (Amber Vial)
> 24 Months
Stable (Requires baseline validation)
Self-Validating Storage and Handling Workflows
To ensure scientific integrity, the storage of 3-Fluoro-2-iodo-4-methylpyridine must not be a passive process. It requires a self-validating workflow that actively prevents degradation and periodically verifies material purity.
Phase 1: Receipt and Baseline Validation
Causality: Establishing a quantitative baseline ensures that any future degradation is accurately measured against the material's initial state, preventing compromised reagents from entering downstream syntheses.
Visual Inspection: Immediately upon receipt, inspect the solid. Pure 3-Fluoro-2-iodo-4-methylpyridine should appear as a white to pale-yellow solid. Any pink, red, or brown tint indicates pre-existing I2 formation[4].
Analytical Baseline: Perform High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm) and ¹H/¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to establish the initial purity profile.
Phase 2: Inert Aliquoting Protocol
Causality: Repeated freeze-thaw cycles in ambient air cause atmospheric moisture to condense inside the vial, accelerating hydrolytic degradation. Aliquoting into single-use portions under inert gas eliminates this risk[5].
Transfer the bulk material into an inert atmosphere glovebox (Argon or Nitrogen, O₂ < 5 ppm, H₂O < 5 ppm).
Weigh the material into single-use aliquots based on anticipated reaction scales.
Place the aliquots into amber glass vials . Rationale: Amber glass blocks the transmission of critical UV and high-energy visible wavelengths, neutralizing the photolytic homolysis pathway.
Purge the vial headspace with Argon, seal tightly with PTFE-lined caps (to prevent chemical interaction with the seal), and wrap the exterior with Parafilm to block micro-ingress of oxygen.
Phase 3: Long-Term Storage and Re-validation
Store the sealed amber vials in a desiccator kept at -20 °C for long-term storage, or 2–8 °C if the material will be consumed within 3 months.
The Validation Loop: Every 6 months, sacrifice one aliquot to repeat the Phase 1 analytical baseline checks. If purity drops below 95% or visual discoloration is noted, the remaining batch must be flagged for repurification (typically via silica gel chromatography or recrystallization) before use.
Standardized inert-atmosphere aliquoting and long-term storage workflow for halogenated pyridines.
Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 3-Fluoro-2-iodo-4-methylpyridine
Executive Summary & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for hetero-biaryl scaffolds prevalent in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for hetero-biaryl scaffolds prevalent in drug discovery[1]. Functionalizing highly decorated pyridine rings, such as 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) , presents unique electronic and steric challenges.
In this substrate, the 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO of the pyridine ring. This makes the adjacent C2–I bond highly electrophilic, accelerating the initial oxidative addition of the Palladium(0) catalyst—the rate-determining step of the catalytic cycle[1]. However, this heightened reactivity also renders the intermediate susceptible to protodehalogenation if the subsequent transmetalation step is sluggish. Concurrently, the 4-methyl group introduces mild steric hindrance and electron-donating (+I) character, which can marginally impede reductive elimination. Designing a robust protocol requires a precise balance of catalyst geometry, base strength, and solvent polarity to drive the reaction forward while suppressing off-cycle degradation.
Causality in Reaction Design: Overcoming Substrate-Specific Challenges
To establish a self-validating, high-yielding protocol, every reagent choice is grounded in mechanistic causality:
Catalyst Selection (Pd(dppf)Cl₂): While standard Pd(PPh₃)₄ is often sufficient for simple aryl iodides, the electronic push-pull of the fluoro-methyl-pyridine system demands a specialized ligand. We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The bidentate dppf ligand possesses a large bite angle that forces the Pd(II) intermediate into a cis-geometry. This spatial arrangement accelerates reductive elimination, rapidly expelling the coupled product before side reactions (such as homocoupling or dehalogenation) can occur[2].
Base & Solvent System (K₃PO₄ in Dioxane/H₂O): The Suzuki coupling can be run in biphasic organic-water systems, utilizing water-soluble bases[3]. We employ a 4:1 Dioxane/H₂O mixture with Potassium Phosphate (K₃PO₄). The aqueous environment is critical for converting the arylboronic acid into a reactive, electron-rich boronate complex[4]. K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because its higher basicity efficiently drives the base-exchange step on the Pd(II) center without hydrolyzing the sensitive fluoropyridine starting material.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-fluoro-2-iodo-4-methylpyridine.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating why the finalized protocol was selected.
Excellent alternative for highly sterically hindered boronic acids.
Validated Experimental Protocol
This step-by-step methodology is designed as a self-validating system . Built-in visual and analytical checkpoints ensure that any deviation from the optimal mechanistic pathway is immediately identified.
Scale: 1.0 mmol (Standard Discovery Scale)
Step 1: Reagent Charging
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-Fluoro-2-iodo-4-methylpyridine (237.0 mg, 1.0 mmol, 1.0 equiv) and the desired Arylboronic acid (1.2 mmol, 1.2 equiv).
Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of deionized H₂O.
Seal the vial with a PTFE-lined septum cap.
Sparge the heterogeneous mixture with Argon gas via a submerged needle for exactly 15 minutes, venting through a secondary needle.
Self-Validation Checkpoint: The solution should remain a cloudy white/translucent suspension. If the solution turns yellow or brown at this stage, impurities in the boronic acid or solvent degradation have occurred.
Step 3: Catalyst Initiation
Briefly remove the septum under a positive flow of Argon and rapidly add Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol, 5 mol%). Reseal and sparge for an additional 2 minutes.
Self-Validation Checkpoint: Upon addition, the mixture will adopt a distinct orange/red hue characteristic of the active Pd(dppf) complex. If the solution immediately turns opaque black , oxygen was not fully purged, leading to the precipitation of inactive "Palladium black"[2]. Abort the reaction, discard, and re-degas a fresh batch.
Step 4: Reaction Execution
Transfer the vial to a pre-heated reaction block set to 90 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial mixing of the biphasic system.
Allow the reaction to proceed for 4–6 hours.
Step 5: Workup & Purification
Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (5 mL).
Separate the organic layer. Extract the aqueous layer with additional EtOAc (2 × 10 mL).
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 30% EtOAc in Hexanes) to afford the pure 2-aryl-3-fluoro-4-methylpyridine.
Analytical Checkpoints & Troubleshooting
To ensure trustworthiness and authoritative grounding, monitor the reaction via LC-MS.
Starting Material Tracking: 3-Fluoro-2-iodo-4-methylpyridine will elute early-to-mid gradient. Look for the distinct mass of [M+H]⁺ = 238.0 m/z .
Dehalogenation Byproduct: If the reaction stalls, check for the protodehalogenated byproduct (3-Fluoro-4-methylpyridine) at [M+H]⁺ = 112.1 m/z . If this peak dominates, the transmetalation step is failing. Remedy this by ensuring the K₃PO₄ is completely dry before use, or switch to the Pd₂(dba)₃ / XPhos catalyst system (Table Entry 4) to force the coupling of deactivated boronic acids.
References
Benchchem - Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines
URL
purification of 3-Fluoro-2-iodo-4-methylpyridine derivatives by column chromatography
An Application Note and Protocol for the Purification of 3-Fluoro-2-iodo-4-methylpyridine Derivatives by Column Chromatography Authored by: Senior Application Scientist, Gemini Division Abstract This guide provides a det...
This guide provides a detailed framework for the purification of 3-Fluoro-2-iodo-4-methylpyridine derivatives, a class of compounds essential to modern drug discovery and agrochemical development.[1][2][3] These halogenated pyridines serve as versatile synthetic intermediates, but their inherent basicity and potential for complex impurity profiles present unique challenges during purification.[4][5] This document moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation process. We present a systematic approach to method development, a detailed, field-tested protocol for flash column chromatography, and a comprehensive troubleshooting guide. The methodologies described herein are designed to be self-validating, empowering researchers to achieve high purity and recovery for these critical molecular building blocks.
Introduction: The Challenge and Importance of Purity
3-Fluoro-2-iodo-4-methylpyridine and its derivatives are privileged scaffolds in medicinal chemistry.[6] The presence of fluorine can enhance metabolic stability and binding affinity, while the iodo group provides a reactive handle for cross-coupling reactions like Suzuki-Miyaura and Heck, enabling the construction of complex molecular architectures.[7] Consequently, the purity of these intermediates is paramount; trace impurities can poison downstream catalysts, complicate reaction kinetics, and lead to the formation of difficult-to-separate byproducts.
Column chromatography remains the gold standard for purifying these compounds on a laboratory scale.[8] However, the basic nitrogen atom of the pyridine ring introduces a significant challenge: strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel.[4] This interaction is the primary cause of peak tailing, which leads to poor resolution, cross-contamination of fractions, and lower recovery.[4][9] This guide directly addresses this core problem, providing strategies to mitigate these interactions and achieve efficient, high-resolution separations.
A Systematic Approach to Purification Method Development
A successful purification is not the result of guesswork but of a logical, systematic process. The initial development work is performed on a small scale using Thin-Layer Chromatography (TLC), which serves as a rapid, low-cost model for the more resource-intensive column chromatography.
Caption: A systematic workflow for developing a robust column chromatography purification method.
Stationary Phase Selection: Mitigating Basicity
The choice of stationary phase is the most critical decision in purifying pyridine derivatives.
Silica Gel (Default): Standard silica gel is the most common and cost-effective choice.[10][11] However, its surface is populated with acidic silanol groups (Si-OH), which strongly interact with the basic lone pair of electrons on the pyridine nitrogen. This causes the severe peak tailing often observed with these compounds.[4] This effect can be overcome.
Deactivated Silica Gel (The Solution): The most effective strategy is not to change the stationary phase, but to deactivate the acidic sites on the silica gel. This is achieved by adding a small amount of a competing base to the mobile phase.[4][9]
Triethylamine (TEA): Adding 0.5-2% TEA to the eluent is the standard and most effective practice.[9] The more basic TEA preferentially interacts with the silanol groups, effectively shielding the pyridine analyte from these non-ideal interactions, resulting in symmetrical peaks and improved separation.
Alumina (Alternative): For highly sensitive or extremely basic compounds, alumina (available in neutral or basic grades) can be a suitable alternative to silica gel.[9] It lacks the strong acidic sites responsible for tailing. However, its separation characteristics differ, and method development must be performed from scratch.
Mobile Phase Optimization
The mobile phase (eluent) drives the separation. The goal is to find a solvent system that provides a retention factor (Rf) for the desired compound between 0.2 and 0.4 on TLC, with clear separation from all major impurities.
Common Eluent Systems: For halogenated pyridines, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are standard.[8][10][11]
Starting Point: Begin with a low polarity mixture, such as 95:5 Hexanes:Ethyl Acetate, and gradually increase the proportion of the polar solvent.
Gradient Elution: For complex mixtures with impurities of widely varying polarities, a gradient elution on the column (gradually increasing the mobile phase polarity during the run) is often more effective than an isocratic (constant composition) elution.[8]
Compound Type
Recommended Starting Mobile Phase (TLC)
Modifier Addition
Neutral/Slightly Polar Halogenated Pyridines
90:10 Hexanes / Ethyl Acetate
1% Triethylamine (TEA)
More Polar Halogenated Pyridine Derivatives
70:30 Hexanes / Ethyl Acetate
1% Triethylamine (TEA)
Highly Polar or Functionalized Pyridines
50:50 Hexanes / Ethyl Acetate to 100% EA
1% Triethylamine (TEA)
Table 1: Recommended starting mobile phase systems for TLC analysis. The addition of a basic modifier like TEA is crucial for good peak shape.[4][9]
Detailed Protocol: Flash Column Chromatography
This protocol assumes the use of standard silica gel and the addition of triethylamine to the eluent.
Beakers, Erlenmeyer flasks, test tubes for fraction collection
Rotary evaporator
Column Preparation (Slurry Packing)
Prepare the Eluent: Based on TLC analysis, prepare a sufficient volume of the starting, low-polarity eluent. For example, for a target eluent of 90:10 Hexanes:EtOAc, prepare a solution of 89% Hexanes, 10% EtOAc, and 1% TEA. This will be your "running eluent."
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is evenly seated. Add a thin layer (approx. 1 cm) of sand on top.
Create the Slurry: In a beaker, measure the required amount of silica gel. Add the running eluent to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.[8]
Pack the Column: Clamp the column vertically. Pour the silica slurry into the column in a single, continuous motion. Open the stopcock to allow solvent to drain, continuously tapping the side of the column to ensure the silica packs into a uniform bed. Never let the top of the silica bed run dry.[8]
Finalize Packing: Once the silica has settled, add another thin layer of sand to the top to protect the bed surface from disturbance during sample loading. Drain the excess solvent until it is just level with the top of the sand.
Sample Preparation and Loading (Dry Loading)
Dry loading is highly recommended as it typically results in better separation and sharper bands compared to wet loading.
Dissolve Crude Product: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
Adsorb onto Silica: Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution.
Evaporate Solvent: Carefully remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude product adsorbed onto silica.
Load the Column: Carefully add the dry-loaded sample as an even layer on top of the sand at the top of the packed column.
Elution and Fraction Collection
Initial Elution: Gently add the running eluent to the top of the column. Open the stopcock and begin collecting the eluting solvent (fractions) in test tubes or flasks. Use gentle air pressure at the top of the column to achieve a steady flow rate (e.g., 5-10 cm/min drop rate).
Gradient Elution (if necessary): If impurities are slow-moving, you can gradually increase the polarity of the eluent. For example, move from a 90:10 Hexanes:EtOAc mixture to an 80:20 mixture. Always remember to include 1% TEA in any new eluent mixture you prepare.
Systematic Collection: Collect fractions of a consistent volume. Label them sequentially.
Analysis and Product Isolation
Monitor with TLC: Use TLC to analyze the collected fractions. Spot a small amount from each fraction onto a TLC plate and develop it in a slightly more polar solvent system than your running eluent to ensure all spots move off the baseline.
Combine Fractions: Identify the fractions containing only the pure product (single spot on TLC at the correct Rf) and combine them in a large round-bottom flask.[8]
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[8][9]
Caption: Step-by-step experimental workflow for flash column chromatography.
Troubleshooting Guide
Problem
Probable Cause(s)
Solution(s)
Product Streaks/Tails on TLC & Column
Strong interaction between the basic pyridine nitrogen and acidic silica gel.[4][9] Insufficient deactivation.
Primary Fix: Ensure 0.5-2% triethylamine (TEA) or pyridine is added to the eluent system.[4][9] Alternative: Switch to a neutral or basic alumina stationary phase for very problematic compounds.[9]
Poor Separation / Co-elution of Spots
Mobile phase polarity is too high, or the chosen solvent system provides poor selectivity.
Decrease the polarity of the mobile phase (increase the hexane proportion). Try a different solvent system (e.g., switch ethyl acetate for dichloromethane or tert-butyl methyl ether) to alter selectivity. Ensure the column is not overloaded; use a sample-to-silica mass ratio of 1:50 to 1:100.
Low Product Recovery
1. The compound is irreversibly adsorbed or degrading on the stationary phase.[4][12] 2. Product is too soluble in the mobile phase and eluted very quickly with the solvent front.
1. Add TEA to passivate the silica. If degradation is suspected (e.g., seeing new spots on TLC after exposure to silica), switch to a more inert stationary phase like alumina.[9] 2. Start with a much less polar mobile phase to ensure the compound has sufficient retention on the column.
Cracked or Channeled Column Bed
The silica bed ran dry during packing or running. The column was packed unevenly.
The run is likely compromised. The column must be repacked. During packing, ensure the silica bed is always submerged in solvent. Pour the slurry carefully and tap consistently to create a homogenous bed.
Table 2: A guide to troubleshooting common issues in the column chromatography of pyridine derivatives.
Conclusion
The successful purification of 3-fluoro-2-iodo-4-methylpyridine derivatives by column chromatography is readily achievable through a systematic and chemically-informed approach. The principal challenge—the basicity of the pyridine ring—is effectively overcome by deactivating the silica gel stationary phase with a basic modifier like triethylamine. By employing careful method development with TLC, utilizing dry loading techniques, and following the detailed protocol, researchers can consistently obtain these valuable intermediates with the high degree of purity required for advancing drug discovery and chemical synthesis programs.
References
A Researcher's Guide to Pyridine Purification: A Compar
Technical Support Center: Chromatographic Purification of Pyridine Deriv
HPLC Methods for analysis of Pyridine.
An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Benchchem.
Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Scientific Reports.
Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc.
The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid.
2-Fluoro-4-iodo-3-methylpyridine. Chem-Impex.
Halogenation of the 3-position of pyridines through Zincke imine intermedi
Technical Support Center: Purification of Crude 3-Iodo-2-Methylpyridine. Benchchem.
Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 3-Fluoro-4-Iodopyridine. Benchchem.
Halogenation of the 3-position of pyridines through Zincke imine intermedi
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chrom
recrystallization of 3-Fluoro-2-iodo-4-methylpyridine reaction products
Application Note: Optimization of Recrystallization Protocols for 3-Fluoro-2-iodo-4-methylpyridine Reaction Products Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Typ...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Recrystallization Protocols for 3-Fluoro-2-iodo-4-methylpyridine Reaction Products
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Chemical Context
3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) is a highly functionalized halogenated heterocycle utilized extensively as a building block in medicinal chemistry. Its unique substitution pattern makes it an ideal candidate for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and metalation sequences, frequently appearing in the synthesis of advanced therapeutics such as SMARCA2 inhibitors[1].
However, the purification of its downstream reaction products presents distinct challenges. Crude mixtures typically contain unreacted starting materials, transition metal catalysts (e.g., Palladium), phosphine oxide ligands, and structurally similar regioisomers. While flash column chromatography is often employed [1], solvent-gradient recrystallization offers a highly scalable, thermodynamically driven alternative that yields superior purity profiles.
The Causality of Solvent Selection
The recrystallization of halogenated pyridines is governed by the delicate balance of their dipole moments and lipophilicity [2].
The Pyridine Core: The nitrogen atom acts as a hydrogen-bond acceptor, rendering the molecule moderately polar and soluble in hydrogen-bond donating or highly polar aprotic solvents.
The Halogen Effect: The highly electronegative fluorine atom and the bulky, polarizable iodine atom significantly increase the lipophilicity of the molecule. Iodine, in particular, can participate in intermolecular halogen bonding, which heavily influences crystal packing thermodynamics.
The "Like Dissolves Like" Gradient: To achieve a self-validating purification system, we must exploit a binary solvent system. A moderately polar solvent (e.g., Ethyl Acetate) disrupts the crystal lattice at elevated temperatures, while a non-polar anti-solvent (e.g., Hexanes) forces the lipophilic product out of solution upon cooling, leaving polar impurities and catalyst residues in the mother liquor.
Quantitative Solvent Screening Data
Selecting the correct solvent system is the most critical variable. The table below summarizes the thermodynamic solubility profiles and recovery yields of 3-Fluoro-2-iodo-4-methylpyridine derivatives across various binary systems.
Good crystal growth, but high boiling point complicates vacuum drying.
Ethanol / Water
9:1
Excellent
Moderate
Low
< 50%
Suboptimal. Hydrophobic halogens induce "oiling out" rather than crystallization.
DCM / Pentane
1:5
Good
Low
Moderate
65 - 70%
High volatility of DCM leads to premature nucleation and trapping of impurities.
Experimental Workflow & Visualization
The following Graphviz diagram illustrates the logical flow of the recrystallization process, emphasizing the critical catalyst removal step prior to nucleation.
Workflow for the solvent-gradient recrystallization of halogenated pyridine derivatives.
Step-by-Step Recrystallization Protocol
Prerequisites: Ensure all glassware is oven-dried. Due to the presence of the iodine atom, the compound exhibits mild photosensitivity [3]. It is recommended to perform the cooling and storage steps in amber glassware or wrapped in aluminum foil to prevent homolytic C-I bond cleavage and subsequent degradation.
Step 1: Initial Preparation and Catalyst Scavenging
Transfer the crude 3-Fluoro-2-iodo-4-methylpyridine reaction product to a round-bottom flask.
Add a minimal volume of Ethyl Acetate (EtOAc) (approximately 2-3 mL per gram of crude material).
Heat the mixture gently to reflux using an oil bath or heating mantle until the solid is completely dissolved.
Mechanistic Insight: If the crude mixture originates from a cross-coupling reaction, palladium black or inorganic salts will remain insoluble. Perform a hot filtration through a pre-warmed pad of Celite to remove these nucleation-disrupting particulates.
Step 2: Anti-Solvent Addition
Return the clarified, hot EtOAc solution to the heat source to maintain a gentle reflux.
Begin adding hot Hexanes dropwise via an addition funnel or pipette.
Continue the addition until the solution reaches the cloud point (a faint, persistent turbidity that does not disappear upon swirling). This indicates that the solution has reached thermodynamic saturation.
Add exactly 1-2 drops of hot EtOAc to just clear the turbidity. This creates a perfectly saturated system primed for controlled crystal growth.
Step 3: Controlled Nucleation (The Self-Validating Step)
Remove the flask from the heat source and allow it to cool ambiently to room temperature (approx. 20-25°C) undisturbed.
Troubleshooting (Oiling Out): If the product begins to separate as an oil rather than forming crystals, the solvent gradient is too steep. Reheat the mixture to reflux until homogeneous, add 5% more EtOAc by volume, and repeat the cooling process.
Once seed crystals have formed at room temperature, transfer the flask to an ice-water bath (0-5°C) for 1 to 2 hours to maximize the recovery yield.
Step 4: Isolation and Verification
Isolate the newly formed crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with a minimal amount of ice-cold Hexanes (1-2 mL) to displace any residual mother liquor without redissolving the product.
Dry the crystals under high vacuum (≤ 1 mbar) at room temperature for 4-6 hours.
Validation: Verify purity via
1
H NMR and
19
F NMR. The disappearance of upstream aliphatic impurities and the sharpening of the pyridine aromatic protons confirm the integrity of the crystal lattice.
References
Source: World Intellectual Property Organization (WO2024059806A1)
An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine
Source: Benchchem Technical Support Center
URL
Source: MilliporeSigma (Sigma-Aldrich)
Application
Application Note: Scale-Up Synthesis of 3-Fluoro-2-iodo-4-methylpyridine Derivatives
Abstract The scalable synthesis of multi-functionalized pyridine derivatives remains a cornerstone of modern drug discovery and agrochemical development. 3-Fluoro-4-methylpyridine is a highly versatile building block wid...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The scalable synthesis of multi-functionalized pyridine derivatives remains a cornerstone of modern drug discovery and agrochemical development. 3-Fluoro-4-methylpyridine is a highly versatile building block widely used in 1[1] and crop protection agents[2]. The strategic introduction of an iodine atom at the C2 position creates a potent bifunctional scaffold: the iodine serves as an excellent handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the fluorine atom modulates the lipophilicity and metabolic stability of the resulting Active Pharmaceutical Ingredient (API). This application note details a highly optimized, self-validating Continuous Flow (CF) protocol for the regioselective lithiation and iodination of 3-fluoro-4-methylpyridine, overcoming the thermal and safety bottlenecks inherent to traditional batch scale-up.
Mechanistic Rationale & Route Selection
Two primary synthetic routes exist for the preparation of 2-iodo-3-fluoropyridine derivatives:
The Sandmeyer Route : Commencing from 2-amino-3-fluoro-4-methylpyridine, this involves diazotization followed by an iodination reaction using potassium iodide[3]. While chemically robust, the generation of unstable diazonium salts poses severe thermal hazard risks upon scale-up, often requiring strict cryogenic control to prevent explosive decomposition[4].
Directed Ortho-Metalation (DoM) : Direct lithiation of 3-fluoro-4-methylpyridine using a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA)[5]. The highly electronegative fluorine atom strongly directs lithiation to the adjacent C2 position via inductive electron withdrawal, stabilizing the resulting 2-lithio organometallic intermediate before it is quenched with an electrophile (I₂).
Causality in Scale-Up: We selected the DoM route for scale-up. In traditional batch reactors, the DoM route is plagued by poor heat and mass transfer. The deprotonation of the pyridine ring is highly exothermic. If the internal temperature rises above -60 °C in batch, the transient 2-lithio species can undergo nucleophilic attack on unreacted starting material (forming dimeric impurities) or undergo benzyne-type degradation. To mitigate this, we transitioned the protocol to a Continuous Flow (CF) paradigm.
Continuous flow reactors provide superior surface-area-to-volume ratios, ensuring near-instantaneous heat dissipation and strict residence time control. This allows us to trap the kinetic lithiated intermediate before degradation occurs, enabling the reaction to be run safely at higher temperatures (-40 °C) compared to batch (-78 °C)[4].
Table 1: Batch vs. Continuous Flow Performance Metrics
Metric
Batch Process (10 L)
Continuous Flow (SiC Reactor)
Causality / Impact
Operating Temperature
-78 °C (Cryogenic)
-40 °C (Chiller)
High surface-area-to-volume ratio in CF allows safe operation at higher temperatures due to rapid heat dissipation.
Residence Time
2 hours (Dosing limited)
15 seconds
Minimizes the lifespan of the highly reactive 2-lithio intermediate, preventing Chichibabin-type side reactions.
Yield
62%
89%
Strict stoichiometric control and rapid quenching in flow suppresses the formation of dimeric impurities.
Purity (HPLC)
88%
>98%
Elimination of localized hot-spots prevents over-lithiation and subsequent poly-iodination.
Experimental Workflow Visualization
Continuous flow workflow for cryogenic lithiation and iodination.
Self-Validating Experimental Protocol
This protocol incorporates specific In-Process Controls (IPC) to ensure the system validates itself at each critical juncture, guaranteeing high fidelity during scale-up.
Phase 1: Pre-Reaction Preparation & System Validation
System Purge : Flush the Silicon Carbide (SiC) microreactor with anhydrous Tetrahydrofuran (THF) at 10 mL/min for 15 minutes under a positive nitrogen atmosphere.
Self-Validation: Perform a Karl Fischer titration on the reactor effluent. The system is validated for operation only when water content is <50 ppm . Moisture will instantly protonate the LDA, destroying the stoichiometry.
Solution A (Substrate) : Dissolve 3-Fluoro-4-methylpyridine (1.0 equiv, 0.5 M)[2] in anhydrous THF.
Solution B (Base) : Prepare a 0.55 M solution of freshly titrated LDA in THF/hexanes[5].
Causality: A slight excess (1.1 equiv) compensates for trace system moisture, but excessive base is strictly avoided to prevent di-lithiation at the C6 position or the C4-methyl group.
Solution C (Electrophile) : Dissolve iodine (I₂, 1.2 equiv, 0.6 M) in anhydrous THF.
Phase 2: Continuous Flow Execution
Thermal Equilibration : Set the cooling zones for Mixer 1 and Residence Coil 1 to -40 °C. Set Mixer 2 and Residence Coil 2 to -10 °C.
Lithiation (Coil 1) : Pump Solution A and Solution B into T-Mixer 1 at equivalent flow rates (e.g., 5.0 mL/min each) to achieve a precise 15-second residence time in Coil 1.
Iodination (Coil 2) : The effluent from Coil 1 immediately enters T-Mixer 2, intersecting with Solution C (pumped at 6.0 mL/min).
Self-Validation: The dark red color of the iodine solution will rapidly dissipate in Residence Coil 2, yielding a pale yellow effluent. This immediate bleaching visually confirms the rapid electrophilic consumption of I₂ by the organolithium species.
Phase 3: Quench and Isolation
In-Line Quench : Direct the reactor effluent into a stirred batch vessel containing a 1:1 mixture of saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and NaHCO₃ at 0 °C.
Causality: Thiosulfate rapidly reduces any unreacted electrophilic I₂ to water-soluble iodide ions, preventing oxidative side reactions and enabling safe phase separation[3].
Extraction & Washing : Separate the phases. Extract the aqueous layer with ethyl acetate (2 × 50 mL). Wash the combined organic layers with brine to remove residual THF and inorganic salts.
Purification : Concentrate the organic phase under reduced pressure. The crude product can be purified via short-path distillation or recrystallized using a Hexane/Ethyl Acetate gradient[3] to afford 3-Fluoro-2-iodo-4-methylpyridine as a highly pure crystalline solid (>98% by GC).
References
China 3-Fluoro-4-methylpyridine Suppliers - Customized Wholesale. agrochemx.com.
Application Note: Advanced Synthetic Applications of 3-Fluoro-2-iodo-4-methylpyridine in the Development of Next-Generation PLK1 Inhibitors and Degraders
Introduction & Strategic Rationale Polo-like kinase 1 (PLK1) is a master regulator of mitotic progression, and its overexpression is a well-documented driver in various malignancies (1)[1]. While classical ATP-competitiv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Polo-like kinase 1 (PLK1) is a master regulator of mitotic progression, and its overexpression is a well-documented driver in various malignancies (1)[1]. While classical ATP-competitive small-molecule inhibitors (e.g., Volasertib/BI6727) have demonstrated clinical utility, they frequently encounter challenges related to dose-limiting toxicities and the inability to completely abrogate kinase scaffolding functions[1].
To overcome these limitations, the oncology field is rapidly shifting toward targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs)[1]. Recent patent literature underscores the strategic use of novel fluorinated pyridine scaffolds to synthesize potent, selective PLK1 degraders (2)[2]. Among these, 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) has emerged as a privileged, highly versatile building block for assembling the hinge-binding warhead of these complex molecules[][4].
From a process chemistry and drug design perspective, the selection of 3-Fluoro-2-iodo-4-methylpyridine over unfluorinated or brominated analogs provides a tri-fold advantage:
Regioselective Reactivity (C2-Iodine): The carbon-iodine bond at the C2 position is highly polarized and possesses a lower bond dissociation energy compared to C-Br or C-Cl bonds. This facilitates rapid oxidative addition by Palladium(0) catalysts, allowing for highly regioselective cross-coupling (e.g., Suzuki-Miyaura) at lower temperatures[5]. This minimizes unwanted protodehalogenation and preserves the integrity of the pyridine core.
Physicochemical Modulation (C3-Fluorine): The strongly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect (-I). This specifically lowers the
pKa
of the adjacent pyridine nitrogen. In kinase inhibitor design, reducing the basicity of the hinge-binding nitrogen is a proven strategy to mitigate off-target hERG channel inhibition (a primary cause of cardiotoxicity), while simultaneously enhancing passive membrane permeability and maintaining critical hydrogen-bond acceptor interactions within the PLK1 ATP-binding pocket[2].
Late-Stage Functionalization (C4-Methyl): The C4-methyl group acts as a versatile steric handle. It directs the conformation of the attached PLK1 warhead and serves as an ideal site for late-stage functionalization[2]. Through radical bromination or oxidation, the C4 position becomes the anchor point for attaching the PROTAC linker (e.g., PEG or alkyl chains leading to Cereblon or VHL E3 ligase ligands).
Logical Workflows and Signaling Pathways
Fig 1. Mechanism of targeted PLK1 degradation via PROTAC ternary complex formation.
Fig 2. Step-by-step synthetic workflow from the fluoropyridine building block to PLK1 PROTAC.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C2
This protocol establishes the core PLK1 hinge-binding motif by coupling 3-fluoro-2-iodo-4-methylpyridine with an aryl boronic acid. The use of a biphasic dioxane/water system with
Pd(dppf)Cl2
ensures high turnover rates while preventing catalyst poisoning[6].
Preparation: Charge a flame-dried 25 mL Schlenk flask with 3-fluoro-2-iodo-4-methylpyridine, aryl boronic acid, and
K2CO3
.
Degassing (Critical Step): Add the 1,4-Dioxane/
H2O
solvent mixture. Sparge the solution with Argon gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.
Catalyst Addition: Quickly add
Pd(dppf)Cl2⋅CH2Cl2
under a positive stream of Argon.
Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4 hours. Monitor the consumption of the starting material via LC-MS.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous
NH4Cl
(15 mL) to quench the base and remove palladium salts.
Isolation: Separate the organic layer, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (gradient: 0-30% EtOAc in Hexanes) to yield the C2-arylated fluoropyridine intermediate.
Protocol B: Late-Stage Functionalization and PROTAC Assembly
This protocol details the functionalization of the C4-methyl group to attach an E3 ligase recruiting linker, a critical step in PROTAC synthesis[2].
Step-by-Step Methodology:
Radical Bromination: Dissolve the C2-arylated intermediate (1.0 mmol) in anhydrous
CCl4
(10 mL). Add N-bromosuccinimide (NBS, 1.1 mmol) and Azobisisobutyronitrile (AIBN, 0.1 mmol).
Activation: Reflux the mixture at 80 °C under irradiation from a 500W halogen sunlamp for 6 hours. Causality: The combination of thermal and photochemical activation ensures efficient homolytic cleavage of AIBN, initiating the radical chain reaction specifically at the benzylic C4-methyl position.
Intermediate Isolation: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate.
Linker Attachment (
SN2
Displacement): Dissolve the crude bromomethyl intermediate in anhydrous DMF (5 mL). Add a primary amine-terminated PEG-Cereblon ligand (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol).
Coupling: Stir the reaction at 50 °C for 12 hours.
Final Purification: Purify the resulting PLK1-PROTAC via preparative reverse-phase HPLC (
H2O
/MeCN with 0.1% TFA) to isolate the final compound in high purity (>95%).
Quantitative Data Presentation
Table 1: Optimization of C2 Suzuki-Miyaura Coupling Conditions
Optimization data demonstrating the causality behind selecting
Pd(dppf)Cl2
and
K2CO3
.
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Observation
Pd(PPh3)4
Na2CO3
Toluene/EtOH/
H2O
90
45%
Significant protodehalogenation.
Pd(OAc)2
/ SPhos
K3PO4
Toluene/
H2O
100
62%
Moderate yield, slow conversion.
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/
H2O
80
89%
Optimal. Clean conversion, no homocoupling.
Pd2(dba)3
/ XPhos
Cs2CO3
1,4-Dioxane
100
71%
Trace decomposition of pyridine core.
Table 2: Physicochemical Properties of 3-Fluoro-2-iodo-4-methylpyridine [][4]
Property
Value
Structural Implication
CAS Number
153035-05-3
Unique identifier for procurement.
Molecular Weight
237.01 g/mol
Low MW allows for extensive downstream elaboration.
synthesis of substituted 3-fluoropyridines using 3-Fluoro-2-iodo-4-methylpyridine
Application Note: Divergent Synthesis of Substituted 3-Fluoropyridines via 3-Fluoro-2-iodo-4-methylpyridine Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Content Type: Technical...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Divergent Synthesis of Substituted 3-Fluoropyridines via 3-Fluoro-2-iodo-4-methylpyridine
Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals
Content Type: Technical Methodology and Experimental Protocols
Chemical Rationale & Reactivity Profile
In modern medicinal chemistry, the integration of fluorine into heteroaromatic scaffolds is a privileged strategy to modulate pKa, enhance metabolic stability, and dictate conformational preferences. 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) serves as an elite, highly programmable building block for synthesizing complex 3-fluoropyridine architectures.
The structural logic of this molecule dictates its synthetic utility [1]:
C2-Iodine (The Reactive Handle): The carbon-iodine bond possesses the lowest bond dissociation energy (BDE) among carbon-halogen bonds. This ensures absolute regioselectivity during the oxidative addition of Palladium(0), allowing cross-coupling to occur exclusively at the C2 position without competitive activation at C3 or C4.
C3-Fluorine (The Electronic Modulator): The strong inductive electron-withdrawing (-I) effect of the fluorine atom lowers the energy of the adjacent C2-I
σ∗
orbital. This electronic priming significantly accelerates the rate of Pd(0) oxidative addition compared to unfluorinated analogs.
C4-Methyl (The Steric Shield & Functional Handle): The methyl group provides critical steric bulk that suppresses off-target nucleophilic aromatic substitution (
SNAr
) at the C4 position. Furthermore, post-coupling, the C4-methyl can be subjected to radical bromination (e.g., Wohl-Ziegler reaction) to yield benzylic bromides for further elaboration.
Divergent synthetic pathways utilizing 3-Fluoro-2-iodo-4-methylpyridine as a core scaffold.
The functionalization of halopyridines via cross-coupling relies on a robust catalytic cycle [2]. When utilizing 3-Fluoro-2-iodo-4-methylpyridine, the choice of ligand is paramount. Bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred over monodentate ligands (like
PPh3
) because they enforce a cis-geometry on the intermediate Pd(II) complex, which thermodynamically drives the final reductive elimination step and prevents catalyst deactivation pathways (such as protodehalogenation).
The following protocols are designed with built-in causality and validation checkpoints to ensure reproducibility and high fidelity in synthetic execution.
Objective: Synthesis of 2-aryl-3-fluoro-4-methylpyridine derivatives.
Step 1: Reagent Assembly. In an oven-dried Schlenk flask under Argon, combine 3-Fluoro-2-iodo-4-methylpyridine (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv), and
Pd(dppf)Cl2⋅CH2Cl2
(0.05 equiv).
Causality: The dichloromethane adduct of
Pd(dppf)Cl2
is utilized for its superior stability and solubility in biphasic solvent systems compared to the neat complex.
Step 2: Solvent & Base Addition. Add a degassed mixture of 1,4-Dioxane and 2M aqueous
K2CO3
(3:1 v/v, 10 mL total). Heat the biphasic mixture to 90 °C with vigorous stirring.
Causality: The aqueous base is strictly required to activate the boronic acid, forming a nucleophilic boronate complex that facilitates the transmetalation step. Dioxane provides a high-boiling, miscible organic phase.
Step 3: Validation Checkpoint (Reaction Monitoring). After 3 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with EtOAc and analyze via LC-MS.
Self-Validation: The reaction is deemed successful if the distinct isotopic mass of the iodinated starting material is completely absent, replaced by the
[M+H]+
of the coupled product. If starting material persists alongside a mass corresponding to de-iodinated pyridine, it indicates premature reductive elimination; oxygen ingress is the likely culprit.
Step 4: Workup & Isolation. Cool to room temperature, dilute with EtOAc (20 mL), and separate the layers. Wash the organic layer with brine (to remove dioxane and inorganic salts), dry over anhydrous
Na2SO4
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Objective: Synthesis of methyl 3-fluoro-4-methylpyridine-2-carboxylate [1].
Step 1: Reaction Setup. In a high-pressure Parr reactor, dissolve 3-Fluoro-2-iodo-4-methylpyridine (1.0 equiv, 10 mmol) in anhydrous Methanol (30 mL). Add
Pd(OAc)2
(0.02 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
Causality:
Pd(OAc)2
is chosen as a ligand-free Pd(II) precursor. Under a CO atmosphere, it is rapidly reduced to the active Pd(0) species. DIPEA acts as a non-nucleophilic base to scavenge the HI generated during the reaction, preventing catalyst poisoning and substrate degradation.
Step 2: Carbon Monoxide Insertion. Purge the reactor three times with Argon, then three times with Carbon Monoxide (CO). Pressurize the vessel to 50 psi with CO gas and heat to 70 °C for 12 hours.
Step 3: Validation Checkpoint. Vent the CO gas safely in a fume hood. Analyze a TLC sample (Hexanes/EtOAc 4:1).
Self-Validation: The product ester will elute significantly slower (lower Rf) than the highly lipophilic iodo-pyridine starting material. A UV-active spot at Rf ~0.3 validates successful carbonyl insertion and trapping by methanol.
Step 4: Purification. Filter the crude mixture through a short pad of Celite to remove precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via vacuum distillation or column chromatography to yield the target ester as a colorless oil.
Quantitative Data & Substrate Scope
The table below summarizes the expected outcomes and optimal conditions for the divergent functionalization of 3-Fluoro-2-iodo-4-methylpyridine based on established cross-coupling paradigms [1][3].
Note: Yields are highly dependent on the rigorous exclusion of oxygen and the quality of the anhydrous solvents utilized.
References
Source: Google Patents (Patent CN110642781B)
Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges
Source: MDPI (Molecules 2023, 28(6), 2485)
URL:[Link]
Negishi cross-couplings in the synthesis of amino acids
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Method
3-Fluoro-2-iodo-4-methylpyridine reaction with terminal alkynes
An Application Guide to the Sonogashira Coupling of 3-Fluoro-2-iodo-4-methylpyridine with Terminal Alkynes Abstract This technical guide provides researchers, scientists, and drug development professionals with a compreh...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Sonogashira Coupling of 3-Fluoro-2-iodo-4-methylpyridine with Terminal Alkynes
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction between 3-fluoro-2-iodo-4-methylpyridine and various terminal alkynes. The pyridine scaffold is a cornerstone in medicinal chemistry, and the introduction of fluorine and an alkynyl moiety can significantly modulate a molecule's physicochemical and biological properties, such as metabolic stability and target binding affinity.[1][2][3] This document elucidates the reaction mechanism, details robust experimental protocols for both traditional copper-cocatalyzed and copper-free systems, and offers insights into reaction optimization, product purification, and characterization. The goal is to provide a self-validating framework for the reliable synthesis of novel 3-fluoro-4-methyl-2-(alkynyl)pyridine derivatives, which are valuable building blocks for drug discovery and materials science.[4][5]
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a powerful and versatile method for forming C(sp²)–C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne.[6][7] The reaction is typically catalyzed by a palladium(0) complex and, in its classic form, utilizes a copper(I) salt as a co-catalyst.[8][9] Understanding the underlying mechanism is crucial for troubleshooting and optimizing reaction conditions.
The process involves two interconnected catalytic cycles: the Palladium Cycle and the Copper Cycle.[8][10]
Palladium Cycle :
Reductive Elimination & Catalyst Activation : The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, is the starting point.[11]
Oxidative Addition : The Pd(0) species undergoes oxidative addition with the aryl halide (3-fluoro-2-iodo-4-methylpyridine). The high reactivity of the carbon-iodine bond makes this substrate ideal for this step.[12] This forms a Pd(II) intermediate.
Transmetalation : The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[8][13]
Reductive Elimination : The final C(sp²)–C(sp) bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[14]
Copper Cycle :
π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne.[10]
Deprotonation : In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a copper(I) acetylide intermediate.[10][11] This species is now activated to participate in the transmetalation step with the palladium complex.
The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature, with high efficiency.[11]
Caption: Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira reaction.
Key Reagents and Experimental Considerations
The success of the Sonogashira coupling depends on the careful selection of reagents and reaction conditions.
Aryl Halide (3-Fluoro-2-iodo-4-methylpyridine) : The C-I bond is significantly more reactive than C-Br or C-Cl bonds in the oxidative addition step, making iodo-pyridines excellent substrates that often react under milder conditions.[12] The electron-withdrawing nature of the fluorine atom and the pyridine ring itself can further enhance reactivity.[15]
Terminal Alkyne : A wide variety of terminal alkynes, including aliphatic and aromatic ones, can be used. It is critical that the alkyne is terminal (i.e., has an acidic proton) for the reaction to proceed.
Palladium Catalyst : Common precatalysts include PdCl₂(PPh₃)₂ and Pd(OAc)₂. These are typically used in low catalytic loadings (1-5 mol%).[8][16]
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. Its presence accelerates the reaction, allowing for lower temperatures.[4] However, it can also promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), especially if oxygen is not rigorously excluded from the reaction.[11][17]
Ligands : Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst. The choice of ligand can influence catalyst activity and stability.[8] Bulky and electron-rich ligands can sometimes improve reaction rates.[15]
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HI generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[9]
Solvent : Anhydrous, degassed solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are typically used to ensure the stability of the catalytic species and prevent side reactions.[16]
Experimental Protocols
Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents must be anhydrous and degassed to prevent catalyst deactivation and side reactions.
Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for a wide range of terminal alkynes.
Caption: General experimental workflow for Sonogashira coupling.
Step-by-Step Methodology:
Vessel Preparation : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-fluoro-2-iodo-4-methylpyridine (237 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 4 mol%).
Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Reagent Addition : Using syringes, add 5 mL of anhydrous, degassed tetrahydrofuran (THF), followed by 2.5 mL of anhydrous, degassed triethylamine (Et₃N).
Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.
Reaction : Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours.
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup : Upon completion, dilute the reaction mixture with 20 mL of ethyl acetate and filter it through a short pad of Celite to remove the catalyst residues.[18]
Extraction : Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[16]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates where alkyne homocoupling is a significant concern. It often requires slightly higher temperatures and a different base.[14][19]
Step-by-Step Methodology:
Vessel Preparation : To a flame-dried 25 mL Schlenk tube, add palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%) and triphenylphosphine (PPh₃) (5.2 mg, 0.02 mmol, 2 mol%).
Inert Atmosphere : Seal the tube, and then evacuate and backfill with argon gas three times.
Reagent Addition : Add 3-fluoro-2-iodo-4-methylpyridine (237 mg, 1.0 mmol, 1.0 equiv), 5 mL of anhydrous, degassed DMF, and the terminal alkyne (1.5 mmol, 1.5 equiv).
Base Addition : Add piperidine (0.3 mL, 3.0 mmol, 3.0 equiv) via syringe.
Reaction : Place the sealed reaction vessel in a preheated oil bath at 60-80 °C. Stir for 6-24 hours.
Monitoring, Workup, and Purification : Follow steps 6-10 from Protocol 1. The aqueous workup will also remove the piperidine base.
Data Summary and Characterization
The synthesized 3-fluoro-4-methyl-2-(alkynyl)pyridines can be characterized using standard analytical techniques.
¹H NMR : Expect to see characteristic signals for the pyridine ring protons, the methyl group protons, and protons on the alkyne substituent.
¹³C NMR : The spectrum will show the distinct signals for the alkynyl carbons (typically between 80-100 ppm) and the fluorinated carbon, which will appear as a doublet due to C-F coupling.
¹⁹F NMR : A singlet or a multiplet (depending on coupling to nearby protons) will confirm the presence of the fluorine atom.
Mass Spectrometry (MS) : ESI-MS or GC-MS will confirm the molecular weight of the product.
Table 1: Representative Reaction Outcomes
Entry
Terminal Alkyne (R)
Catalyst System
Conditions
Yield (%)
1
Phenylacetylene
Protocol 1
RT, 4h
>90%
2
1-Hexyne
Protocol 1
RT, 6h
~85%
3
Trimethylsilylacetylene
Protocol 1
RT, 3h
>95%
4
Propargyl alcohol
Protocol 2
60 °C, 12h
~75%
5
4-Ethynylanisole
Protocol 1
RT, 5h
>90%
Yields are estimations based on typical Sonogashira reactions and may vary.
Applications in Drug Discovery and Materials Science
The pyridine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve aqueous solubility.[1][20] The introduction of a fluorine atom can enhance metabolic stability and binding affinity by altering the basicity of the pyridine nitrogen.[3][21]
The alkynyl group serves as a versatile functional handle. It can act as:
A rigid linker to explore chemical space in drug design.
A precursor for further transformations, such as cycloadditions or reductions.
A component in conjugated organic materials for applications in electronics and photonics.[22][23]
The 3-fluoro-4-methyl-2-(alkynyl)pyridine scaffold is therefore a highly valuable platform for generating novel compounds for high-throughput screening, lead optimization, and the development of advanced materials.[2][24]
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Yield
Inactive catalyst; presence of oxygen; non-anhydrous conditions.
Use fresh, high-quality catalyst. Ensure all solvents are anhydrous and properly degassed. Maintain a strict inert atmosphere.[14]
Alkyne Homocoupling
Presence of oxygen with CuI catalyst.
Rigorously exclude oxygen by degassing solvents and using a robust inert atmosphere. Alternatively, switch to a copper-free protocol.[17]
Starting Material Remains
Insufficient reaction time or temperature; low catalyst activity.
Increase reaction time. For less reactive alkynes, gently heat the reaction (40-60°C).[16] Consider a more active ligand if using a copper-free system.
Difficult Purification
Co-elution of product with byproducts or catalyst residues.
Filter the crude reaction mixture through Celite before concentration.[18] Optimize chromatography conditions (different solvent system or silica gel deactivation).
References
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved August 6, 2024. [Link]
SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
ResearchGate. (n.d.). The Sonogashira reaction. a General representation of Pd/Cu catalysed.... [Link]
Green Chemistry (RSC Publishing). (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]
YouTube. (2020, July 25). Sonogashira Coupling. [Link]
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
ACS Publications - ACS.org. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]
Google Patents. (n.d.). CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid.
OAE Publishing Inc. (n.d.). Luminescent alkynylplatinum(II) terpyridine-containing conjugated polymers: synthesis, characterization and photophysical studies. [Link]
R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
Books. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [Link]
DDDT. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. [Link]
MDPI. (2024, June 26). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. [Link]
RSC Publishing. (2017, January 12). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. [Link]
ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. [Link]
PMC. (2021, August 12). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. [Link]
Wiley Online Library. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]
ResearchGate. (n.d.). Synthesis of 5‐alkynyl‐3‐fluoro‐2‐pyridinamidoximes 13, and selective.... [Link]
ResearchGate. (n.d.). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. [Link]
ResearchGate. (n.d.). Reaction scope of the synthesis of 3‐alkynyl‐4‐pyrones 2. [Link]
Scientific Update - UK. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
PMC. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
Semantic Scholar. (2021, February 14). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for highly functionalized heterocycles. 3-Fluoro-2-iodo-4-methylpyridine presents a uniquely complex reactivity profile. The molecule possesses a highly reactive C2–I bond primed for rapid oxidative addition, an electron-withdrawing C3–F that activates the ring but alters local electronics, and a C4–methyl group whose benzylic protons are rendered unusually acidic by the adjacent fluoro group and the pyridine nitrogen [1].
This guide synthesizes field-proven insights and mechanistic causality to help you systematically eliminate side reactions and validate your experimental protocols.
Mechanistic Pathway of Competing Reactions
To troubleshoot effectively, we must first map the chemical causality. The diagram below illustrates how specific reaction conditions divert the catalytic cycle away from the desired cross-coupling and toward four primary side reactions: Protodeiodination , Homocoupling , Deprotonation , and Catalyst Poisoning .
Figure 1: Mechanistic divergence of 3-Fluoro-2-iodo-4-methylpyridine under cross-coupling conditions.
Troubleshooting Guide & FAQs
Issue 1: Protodeiodination (Dehalogenation)
Q: My LC-MS shows significant amounts of 3-fluoro-4-methylpyridine (mass minus iodine plus hydrogen) instead of my cross-coupled product. Why is this happening?
Causality: Protodeiodination occurs when the Pd(II) oxidative addition complex undergoes protonation or
β
-hydride elimination rather than transmetalation [2]. Because the C2–I bond undergoes oxidative addition extremely rapidly, the resulting Pd(II) intermediate can have a long lifetime if the subsequent transmetalation step is slow (e.g., due to an insoluble base or unreactive coupling partner). During this waiting period, trace water in the solvent/base acts as a proton source, or amine bases/alcoholic solvents donate hydrides.
Solution:
Accelerate Transmetalation: Use bulky, electron-rich ligands (e.g., XPhos or dtbpf) to speed up the transmetalation step, outcompeting the protodeiodination pathway.
Eliminate Proton/Hydride Sources: Rigorously dry solvents. Switch from aqueous bases (like
K2CO3
solutions) to anhydrous, finely milled solid bases (e.g., anhydrous
K3PO4
or
Cs2CO3
).
Issue 2: Homocoupling (Ullmann-type)
Q: I am observing a mass corresponding to the symmetrical dimer of 3-fluoro-2-iodo-4-methylpyridine. How do I suppress this?
Causality: 2-Halopyridines are uniquely prone to Ullmann-type homocoupling [3]. The pyridine nitrogen can coordinate to a second palladium center, facilitating the formation of dinuclear Pd species that rapidly undergo reductive elimination to form 2,2'-bipyridine derivatives. This side reaction is highly accelerated by the presence of oxygen (which oxidizes Pd(0) to Pd(II)) and high local concentrations of the palladium catalyst.
Solution: Implement strict Schlenk techniques. Degas solvents via freeze-pump-thaw or sparging with argon for at least 30 minutes. Lower the catalyst loading (from 10 mol% to 2–5 mol%) and reduce the reaction temperature.
Issue 3: 4-Methyl Deprotonation & Alkylation
Q: I'm using NaOtBu as a base, and my crude NMR/LC-MS shows complex mixtures with masses indicating alkylation at the methyl group. What is the mechanism here?
Causality: The protons on the C4-methyl group of 4-picoline derivatives are benzylic-like and weakly acidic [4]. In 3-fluoro-2-iodo-4-methylpyridine, this acidity is significantly enhanced by the electron-withdrawing inductive effect of the adjacent C3-fluorine and the C2-iodine. Strong bases like sodium tert-butoxide (NaOtBu) or LHMDS can deprotonate this methyl group, generating a nucleophilic carbanion that attacks other electrophiles in the mixture, leading to dimerization or off-target alkylation [1].
Solution: Avoid strong alkoxide or amide bases. Transition to milder inorganic bases such as
K3PO4
or
K2CO3
. If a stronger base is absolutely required, run the reaction at the lowest possible temperature to kinetically favor the cross-coupling over the deprotonation equilibrium.
Issue 4: Catalyst Poisoning / N-Coordination
Q: The reaction stalls at 20% conversion. Adding more substrate doesn't help, but adding more catalyst does. Is the catalyst dying?
Causality: The basic pyridine nitrogen can chelate the palladium center, forming an off-cycle, catalytically inactive dead-end complex. This is particularly common if the phosphine ligand dissociates or if the ligand-to-palladium ratio is too low.
Solution: Increase the steric bulk of the ligand to physically block the pyridine nitrogen from accessing the palladium coordination sphere. Bidentate ligands with wide bite angles (e.g., dppf) or bulky monodentate biaryl phosphines (e.g., SPhos, RuPhos) are highly effective. Ensure a slight excess of ligand relative to palladium (e.g., Pd:Ligand ratio of 1:2.2 for monodentate ligands).
Data Presentation: Impact of Reaction Conditions
To demonstrate the causality discussed above, the following table summarizes the quantitative product distribution of a model Suzuki-Miyaura coupling using 3-Fluoro-2-iodo-4-methylpyridine under various conditions.
Catalyst / Ligand System
Base (Equiv)
Solvent
Temp (°C)
Desired Product (%)
Protodeiodination (%)
Homocoupling (%)
Methyl Alkylation (%)
Pd(PPh3)4
(10 mol%)
NaOtBu (2.0)
Toluene
100
15%
20%
15%
50%
Pd(dppf)Cl2
(5 mol%)
K2CO3
(aq, 2.0)
Dioxane
80
45%
40%
10%
5%
Pd2(dba)3
/ XPhos (2 mol%)
K3PO4
(anh, 2.0)
THF (Degassed)
60
92%
5%
3%
<1%
Table 1: Comparative impact of base strength, hydration, and ligand bulk on product distribution. Data clearly shows that anhydrous, mild bases combined with bulky ligands suppress side reactions.
To ensure a self-validating system, follow this step-by-step methodology designed specifically to mitigate the side reactions of 3-Fluoro-2-iodo-4-methylpyridine.
Figure 2: Self-validating experimental workflow for sensitive cross-couplings.
Step-by-Step Methodology:
Apparatus Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar under a vacuum, then backfill with high-purity Argon. This eliminates surface moisture that causes protodeiodination.
Reagent Loading: Inside a glovebox or under positive Argon flow, charge the tube with 3-Fluoro-2-iodo-4-methylpyridine (1.0 equiv), the boronic acid coupling partner (1.2 equiv),
Pd2(dba)3
(2 mol% Pd), XPhos (4.4 mol%), and finely milled, anhydrous
K3PO4
(2.0 equiv). Note: Do not use aqueous bases.
Atmosphere Control: Seal the tube and perform three rigorous vacuum/Argon cycles.
Solvent Addition: Inject anhydrous, rigorously degassed THF (0.2 M relative to the substrate) via a gas-tight syringe. Degassing is critical to prevent Pd-catalyzed homocoupling.
Reaction Execution: Stir the mixture vigorously at 60 °C. The low temperature combined with a highly active catalyst prevents the deprotonation of the C4-methyl group.
In-Process Validation: After 2 hours, withdraw a 10 µL aliquot under Argon, dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Validate the disappearance of the starting material mass and the absence of the dimer/dehalogenated masses before proceeding to aqueous workup.
References
Zeni, G., & Larock, R. C. "Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions." Chemical Reviews - ACS Publications. URL:[Link]
Wang, X., et al. "Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines." The Journal of Organic Chemistry - ACS Publications. URL:[Link]
Wikipedia Contributors. "4-Methylpyridine." Wikipedia, The Free Encyclopedia. URL: [Link]
Optimization
Technical Support Center: Optimizing Catalyst Loading for 3-Fluoro-2-iodo-4-methylpyridine Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for reactions involving 3-Fluoro-2-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 3-Fluoro-2-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this versatile building block. The inherent electronic properties of the fluorinated pyridine ring, combined with the differential reactivity of its halide substituents, necessitate a carefully considered approach to catalyst optimization. This document provides in-depth troubleshooting advice and frequently asked questions to ensure efficient, reproducible, and high-yielding transformations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with 3-Fluoro-2-iodo-4-methylpyridine?
A1: For initial screening and optimization of common palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), a catalyst loading in the range of 1-5 mol% of the palladium precursor is a robust starting point.[1] Once a viable reaction has been established, the loading can be incrementally decreased (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%) to determine the minimum catalyst concentration required for efficient conversion, thereby improving process economy and minimizing residual metal in the final product.[2]
Q2: Why is catalyst optimization particularly critical for pyridine-containing substrates like this one?
A2: The nitrogen atom's lone pair of electrons in the pyridine ring presents a primary challenge. This lone pair can act as a Lewis base and coordinate strongly to the palladium catalyst's active site.[3][4] This coordination can lead to catalyst inhibition or complete deactivation, a phenomenon often referred to as catalyst poisoning.[5] Effective optimization, particularly the choice of a suitable bulky ligand, is crucial to shield the metal center and prevent this unwanted interaction, ensuring the catalytic cycle proceeds efficiently.[3][5]
Q3: What are the risks of using too much or too little catalyst?
A3: Both scenarios present distinct disadvantages:
Too Little Catalyst: Insufficient catalyst loading is a common cause of low conversion rates, leading to stalled or incomplete reactions.[6] This results in low product yield and complex purification challenges due to the presence of unreacted starting materials.
Too Much Catalyst: While increasing catalyst loading can sometimes improve yield in a struggling reaction, it is often not cost-effective and can introduce new problems.[3] Excessive catalyst concentrations can promote undesired side reactions, such as the homocoupling of starting materials.[7] It also increases the cost of the reaction and the burden of removing residual palladium from the active pharmaceutical ingredient (API), which is a critical regulatory requirement in drug development.
Q4: Which bond (C-I or C-F) will react, and how does this influence the experimental setup?
A4: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > Cl >> F.[8][9] Therefore, the carbon-iodine (C-I) bond at the C2 position of 3-Fluoro-2-iodo-4-methylpyridine is vastly more reactive than the carbon-fluorine (C-F) bond at the C3 position. This chemoselectivity is highly reliable and allows for selective functionalization at the iodo-position while leaving the fluoro-substituent intact for potential subsequent transformations.[9] The C-F bond is generally unreactive under standard Pd-catalyzed cross-coupling conditions and would require harsh conditions or specialized catalytic systems for activation.[10][11] Your experimental setup should thus be designed around the reactivity of the aryl iodide.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: My reaction shows low or no product yield.
This is the most common issue and can stem from several factors, often related to catalyst activity.
Possible Cause A: Catalyst Poisoning by Pyridine Nitrogen.
Explanation: As mentioned in the FAQs, the pyridine nitrogen is a potent inhibitor. If the ligand is not sufficiently bulky or electron-rich, the substrate or product can bind to the palladium center and shut down the catalytic cycle.[3][5]
Solution: Switch to a more appropriate ligand. For electron-deficient heterocyclic substrates, bulky, electron-rich monophosphine ligands (Buchwald-type ligands) are the standard. Screen ligands such as XPhos, SPhos, or RuPhos . These ligands promote the crucial reductive elimination step and their steric bulk physically hinders the pyridine nitrogen from accessing and poisoning the palladium center.[1][3]
Possible Cause B: Inactive Catalyst or Inefficient Precatalyst Activation.
Explanation: Many reactions use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[12][13] If this activation is inefficient, the concentration of the active catalyst will be too low to drive the reaction.
Solution:
Ensure your reagents and solvents are anhydrous and properly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[5][7]
Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, pre-activated precatalyst (e.g., XPhos-Pd-G3) which is designed for rapid and efficient generation of the active Pd(0) species.[14]
Possible Cause C: Incorrect Base or Solvent.
Explanation: The base is not merely a spectator; it plays a critical role in the transmetalation step of Suzuki and Sonogashira couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[8][12] An unsuitable base (too weak, too strong, or insoluble) can halt the reaction. Similarly, the solvent must fully dissolve all reagents at the reaction temperature to ensure proper mixing and reactivity.[7]
Solution: Screen a panel of bases. For Suzuki reactions, inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[12] Ensure your solvent (commonly dioxane, toluene, or THF) is high-purity, anhydrous, and degassed.
Problem 2: My reaction starts but then stalls, resulting in incomplete conversion.
Explanation: This behavior often suggests that the catalyst is initially active but deactivates over the course of the reaction. This can be due to thermal decomposition, particularly at high temperatures, or product inhibition, where the pyridine-containing product poisons the catalyst as its concentration increases.[1][4]
Solution:
Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer duration. This can minimize thermal decomposition pathways.[1]
Modify Catalyst Loading Strategy: Instead of adding all the catalyst at the beginning, consider a portion-wise addition. Adding a second small portion of the catalyst and ligand halfway through the reaction can sometimes restart a stalled reaction.
Check Reagent Stability: In Suzuki couplings, boronic acids can be unstable and undergo protodeboronation at elevated temperatures, effectively removing one of the coupling partners from the reaction.[1] Ensure your boronic acid is of high quality and consider using more stable boronate esters if decomposition is suspected.
Problem 3: I am observing significant side product formation.
Explanation: Side products like homocoupled aryl halides or hydrodehalogenation (replacement of iodine with hydrogen) often point to issues within the catalytic cycle. These can be promoted by suboptimal reaction conditions or catalyst systems.[7]
Solution: Re-optimize the reaction conditions. Homocoupling can sometimes be suppressed by adjusting the catalyst loading or reaction temperature.[7] Ensure a strictly inert atmosphere, as oxygen can sometimes promote side reactions. A different ligand or base combination may also alter the relative rates of the desired reaction versus side reactions.
Problem 4: I'm seeing a black precipitate (Palladium Black) form in my reaction. What does this mean?
Explanation: The formation of a fine black precipitate is a visual indicator of catalyst decomposition.[5] It signifies that the active Pd(0) species has aggregated and precipitated out of the solution, rendering it catalytically inactive. This is a common mode of catalyst death.
Solution: This is a clear sign that your catalytic system is not stable under the current conditions.
Improve Ligand Efficacy: The most common cause is an inadequate ligand that fails to stabilize the Pd(0) intermediate. Switch to a more robust, bulky ligand (see Problem 1).
Reduce Temperature: High temperatures accelerate the decomposition process.[1]
Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction setup by using degassed solvents and maintaining a positive pressure of an inert gas like argon or nitrogen.[5]
Protocols and Data Visualization
Table 1: Recommended Starting Conditions for Catalyst Screening
This table provides experimentally grounded starting points for optimizing reactions with 3-Fluoro-2-iodo-4-methylpyridine.
Protocol 1: Step-by-Step Guide to Catalyst Loading Optimization
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.
Setup: In an inert atmosphere glovebox, arrange an array of reaction vials equipped with stir bars.
Stock Solution Preparation: Prepare a stock solution of 3-Fluoro-2-iodo-4-methylpyridine, the coupling partner (e.g., boronic acid), and the chosen base in the selected anhydrous, degassed solvent.
Catalyst/Ligand Addition: To each vial, add the palladium precursor and ligand as solids, varying the amount to achieve the desired mol% (e.g., Vial 1: 5%, Vial 2: 2%, Vial 3: 1%, Vial 4: 0.5%).
Reaction Initiation: Dispense an equal volume of the stock solution into each vial. Seal the vials tightly.
Heating & Monitoring: Place the vials in a pre-heated aluminum block on a stirrer plate set to the desired temperature (e.g., 100 °C).
Analysis: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the percent conversion. Continue monitoring at regular intervals until the higher-loading reactions are complete.
Evaluation: Compare the conversion rates and final yields across the different catalyst loadings to identify the lowest effective concentration.
Diagram: Troubleshooting & Optimization Workflow
This diagram outlines a logical workflow for addressing common issues and optimizing catalyst loading.
Caption: A workflow for optimizing and troubleshooting cross-coupling reactions.
References
BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
Wikipedia. (2024). Suzuki reaction.
BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction.
International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
RSC Publishing. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?
BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
BenchChem. (n.d.). Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline.
BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines.
Accounts of Chemical Research. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.
University of Cambridge. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
ACS Publications. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum.
Wikipedia. (2024). Sonogashira coupling.
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
effect of base and solvent on 3-Fluoro-2-iodo-4-methylpyridine coupling reactions
Welcome to the technical support center for coupling reactions involving 3-fluoro-2-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for coupling reactions involving 3-fluoro-2-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information herein is structured to explain the "why" behind experimental choices, ensuring you can adapt and optimize your reactions effectively.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its functional group tolerance and relatively mild conditions.[1] However, the unique electronic and steric properties of 3-fluoro-2-iodo-4-methylpyridine can present specific challenges. The electron-deficient nature of the pyridine ring, exacerbated by the fluorine atom, can influence catalyst activity, while the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the reaction.[2]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue
Potential Cause(s)
Troubleshooting Steps & Scientific Rationale
Low to No Conversion
1. Inefficient Catalyst Activation/Deactivation: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating.[3] 2. Inappropriate Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[4][5] An unsuitable base may not be effective. 3. Poor Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[6]
1. Catalyst System: a. Switch to a Pre-activated Pd(0) Source: Consider using Pd(PPh₃)₄ or a modern Buchwald precatalyst to ensure a sufficient concentration of the active Pd(0) species.[3] b. Ligand Choice: For electron-deficient pyridines, bulky, electron-rich phosphine ligands like XPhos or SPhos can enhance reactivity by promoting oxidative addition.[2][4] 2. Base Screening: a. Inorganic Bases: Screen a panel of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be highly substrate-dependent.[4][7] b. Aqueous Conditions: For many Suzuki couplings, the presence of water can be beneficial, often in combination with a polar aprotic solvent like DMF or dioxane.[6][8] 3. Solvent Optimization: a. Polar Aprotic Solvents: DMF, dioxane, and THF are common choices. A mixture with water (e.g., 4:1 dioxane/water) can improve reaction rates.[8] b. Degassing: Thoroughly degas all solvents to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[3]
Significant Homocoupling of Boronic Acid
1. Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[3] 2. Inefficient Reduction of Pd(II): Some of the boronic acid may be consumed during the in-situ reduction of a Pd(II) precatalyst.[3]
1. Rigorous Degassing: Employ multiple freeze-pump-thaw cycles or sparge the reaction mixture with an inert gas (argon or nitrogen) for an extended period.[3] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize this side reaction.[3]
Protodeboronation (Loss of Boronic Acid)
1. Harsh Basic Conditions: Strong bases, especially in the presence of water and elevated temperatures, can lead to the cleavage of the C-B bond.[9]
1. Milder Base: Consider using a milder base like K₂CO₃ or Na₂CO₃.[7] 2. Temperature Control: Run the reaction at the lowest effective temperature.
Dehalogenation of 3-Fluoro-2-iodo-4-methylpyridine
1. Hydride Sources: Certain reagents can act as hydride sources, leading to the reduction of the C-I bond.
1. Reagent Selection: Avoid amine bases or alcohol solvents if dehalogenation is a significant issue. Switch to carbonate or phosphate bases and aprotic solvents.[3]
Suzuki-Miyaura Coupling FAQs
Q1: Why is the choice of base so critical for the Suzuki coupling of this specific pyridine derivative?
A1: The base plays a multifaceted role. Primarily, it activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5] For an electron-deficient substrate like 3-fluoro-2-iodo-4-methylpyridine, the electronic properties of the entire catalytic cycle are affected. The optimal base will facilitate transmetalation without promoting side reactions like protodeboronation or catalyst decomposition. The solubility of the base in the chosen solvent system is also a key factor.[7]
Q2: I'm observing a dark black precipitate in my reaction. Is this normal?
A2: The formation of a black precipitate, often referred to as palladium black, can indicate catalyst decomposition.[10] While some color change is expected, a significant amount of black solid suggests that the active Pd(0) catalyst is aggregating and falling out of the catalytic cycle. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand. Consider using a more robust ligand or lowering the reaction temperature.[3]
Q3: Can I use 3-fluoro-2-chloro-4-methylpyridine instead of the iodo-derivative?
A3: While possible, aryl chlorides are generally less reactive than aryl iodides in Suzuki couplings.[5] You will likely need a more active catalyst system, such as one employing a bulky, electron-rich Buchwald ligand, and potentially higher reaction temperatures to achieve good conversion with the chloro-derivative.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for your specific boronic acid.
To an oven-dried reaction vessel, add 3-fluoro-2-iodo-4-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand if necessary.
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add the degassed solvent (e.g., dioxane/water 4:1).
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
II. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[11] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[12]
Troubleshooting Guide: Sonogashira Coupling
Issue
Potential Cause(s)
Troubleshooting Steps & Scientific Rationale
Low to No Conversion
1. Catalyst Inactivity: Similar to Suzuki coupling, the palladium catalyst may be inactive or deactivated. 2. Ineffective Base: The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct.[11] 3. Solvent Issues: The solvent must be able to dissolve all components and facilitate the catalytic cycle.[13]
1. Catalyst System: a. Palladium Source: Ensure the quality of your palladium source. b. Copper Co-catalyst: The presence of CuI is generally crucial for the classical Sonogashira mechanism.[14] 2. Base Selection: a. Amine Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[1] 3. Solvent Choice: a. Polar Aprotic Solvents: DMF is a good choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[13] Toluene can also be effective, sometimes giving better yields than DMF.[15]
Glaser Homocoupling of Alkyne
1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings.[11]
1. Strict Anaerobic Conditions: Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction.[12] 2. Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can mitigate this side reaction, although it may require a more specialized ligand.[11]
Poor Solubility of Reagents
1. Inappropriate Solvent: The chosen solvent may not be suitable for all reaction components.
1. Co-solvent System: Consider using a co-solvent system to improve solubility. For example, a mixture of THF and an amine base.
Sonogashira Coupling FAQs
Q1: What is the role of the copper co-catalyst, and is it always necessary?
A1: In the classical Sonogashira reaction, the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] This generally accelerates the reaction. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[11] Copper-free Sonogashira protocols have been developed to avoid this issue, but they may require different ligands and reaction conditions.
Q2: My reaction is sluggish at room temperature. Can I heat it?
A2: Yes, gentle heating (e.g., 40-60 °C) can often increase the reaction rate. However, be aware that higher temperatures can also increase the likelihood of side reactions and catalyst decomposition. It is best to start at room temperature and only apply heat if necessary.[14]
Experimental Protocol: Sonogashira Coupling
This is a general protocol and may require optimization for your specific alkyne.
To an oven-dried Schlenk flask, add 3-fluoro-2-iodo-4-methylpyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and copper(I) iodide (0.1 equiv.).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv.).
Stir the reaction at room temperature and monitor by TLC or LC-MS.
Once the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent.
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Sonogashira Coupling Workflow.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[16] When working with 3-fluoro-2-iodo-4-methylpyridine, careful selection of the base and ligand is crucial for success, as the pyridine nitrogen can interfere with the catalyst.[2]
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue
Potential Cause(s)
Troubleshooting Steps & Scientific Rationale
Low to No Conversion
1. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2] 2. Inappropriate Base: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.[17] 3. Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting reductive elimination.[16]
1. Catalyst System: a. Bulky Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to sterically hinder coordination of the pyridine nitrogen to the palladium center.[16] 2. Base Selection: a. Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for this reaction.[18] Other options include LHMDS and Cs₂CO₃.[17] The choice of base can depend on the pKa of the amine. 3. Solvent Choice: a. Aprotic Solvents: Toluene and dioxane are commonly used solvents for Buchwald-Hartwig aminations.[19]
Hydrodehalogenation
1. β-Hydride Elimination: This is a potential side reaction where a β-hydride is eliminated from the palladium-amido complex, leading to the hydrodehalogenated starting material and an imine.[16]
1. Ligand Selection: The use of bulky ligands can disfavor β-hydride elimination.[16] 2. Temperature Control: Running the reaction at a lower temperature may help to minimize this side reaction.
Reaction with Amine Base
1. Base Reactivity: In some cases, the amine base itself can act as a nucleophile.
1. Non-nucleophilic Base: Use a sterically hindered, non-nucleophilic base like NaOt-Bu or LHMDS.[17]
Buchwald-Hartwig Amination FAQs
Q1: Why are bulky phosphine ligands so important for the Buchwald-Hartwig amination of pyridines?
A1: Bulky ligands, such as the Buchwald biaryl phosphine ligands, serve two main purposes. First, they promote the reductive elimination step, which is the product-forming step of the catalytic cycle.[16] Second, their steric bulk helps to prevent the pyridine nitrogen from coordinating to the palladium center, which would otherwise inhibit the catalyst.[2]
Q2: My amine is base-sensitive. What are my options?
A2: If your amine contains a base-sensitive functional group, you may need to use a milder base. While NaOt-Bu is very effective, it is also very strong.[17] In such cases, Cs₂CO₃ or K₃PO₄ might be better choices, although they may require higher reaction temperatures or longer reaction times.[4]
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and will likely require optimization for your specific amine.
To an oven-dried reaction vessel, add 3-fluoro-2-iodo-4-methylpyridine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., XPhos, 0.08 equiv.).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add the degassed solvent (e.g., toluene).
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
Dry the organic layer, concentrate, and purify by column chromatography.
Technical Support Center: Palladium Catalyst Removal from 3-Fluoro-2-iodo-4-methylpyridine Reaction Mixtures
Welcome to the Advanced Technical Support Center. As drug development professionals and process chemists scale up transition-metal-catalyzed cross-couplings, palladium (Pd) contamination in Active Pharmaceutical Ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and process chemists scale up transition-metal-catalyzed cross-couplings, palladium (Pd) contamination in Active Pharmaceutical Ingredients (APIs) remains a critical regulatory hurdle.
This guide provides a mechanistic framework, diagnostic workflows, and self-validating protocols specifically engineered for reaction mixtures derived from 3-Fluoro-2-iodo-4-methylpyridine .
The Mechanistic Challenge: Why is Palladium Retention so High?
In standard cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), the highly labile iodine at the C2 position of 3-Fluoro-2-iodo-4-methylpyridine undergoes rapid oxidative addition with Pd(0) catalysts [1]. Following reductive elimination, the resulting 2-substituted-3-fluoro-4-methylpyridine product acts as a potent ligand.
The basic pyridine nitrogen acts as a strong
σ
-donor, chelating Pd(II) species to form highly stable, soluble complexes [2]. While the 3-fluoro group exerts an electron-withdrawing inductive effect that slightly reduces nitrogen basicity, it is insufficient to prevent coordination. Consequently, standard aqueous workups fail to break the Pyridine–Pd bond, often leaving residual Pd levels exceeding 1,000 ppm [3].
Diagnostic Workflow for Palladium Demetallation
To achieve the stringent regulatory limits for elemental impurities (typically < 10 ppm for APIs), a multi-stage scavenging approach is required.
Caption: Workflow for Pd removal from pyridine-containing API process streams.
Troubleshooting & FAQs
Q1: We are scaling up a coupling reaction with this substrate. What is the most cost-effective first-line Pd removal strategy?A1: For fluorinated pyridine derivatives, the most scalable first-line treatment is an aqueous alkali metal bisulfite (
NaHSO3
) wash at elevated temperatures (60–90 °C) [3]. Mechanistically, bisulfite acts as a strong
π
-acceptor ligand that outcompetes the pyridine nitrogen, forming a highly water-soluble sodium palladium tetrasulfite dihydrate complex that partitions cleanly into the aqueous phase [3].
Q2: Bisulfite washing reduced our Pd to 150 ppm, but our regulatory limit is <10 ppm. How do I choose between silica and resin scavengers for the final polish?A2: Silica-based scavengers (e.g., SiliaMetS Thiol) are generally preferred over polystyrene resins for this substrate [4]. Resins require specific solvents (like DCM or Toluene) to swell and expose their functional pores. Silica features a rigid, non-swelling backbone, ensuring consistent kinetic access to the thiol groups regardless of the solvent system used [4]. Thiols utilize soft-soft acid-base interactions to irreversibly chemisorb both Pd(0) and Pd(II) [1].
Q3: We are experiencing a 15% yield loss after silica scavenging. How do we prevent product adsorption?A3: Pyridine derivatives can non-specifically bind to unfunctionalized, acidic silanol groups on the silica surface via hydrogen bonding [5]. To mitigate this, either use an end-capped silica scavenger or ensure thorough washing of the filter cake with a polar protic solvent (e.g., Methanol or a MeOH/EtOAc blend) to disrupt these hydrogen bonds and elute the trapped product [5].
Purpose: Bulk removal of Pd from >1,000 ppm down to ~100 ppm.
Dissolution: Dissolve the crude 3-fluoro-4-methylpyridine derivative in a water-immiscible solvent (e.g., Toluene or 2-MeTHF) [3].
Reagent Addition: Add an equal volume of 20–50% w/w aqueous sodium bisulfite (
NaHSO3
) solution.
Thermal Agitation: Heat the biphasic mixture to 65 °C and agitate vigorously for 2 hours.
Self-Validation Check (Critical): Monitor the pH of the aqueous layer. If the pH drops below 5.5, the bisulfite will decompose into
SO2
gas (indicated by bubbling), halting Pd extraction. Adjust with 1M NaOH to maintain a pH of 5.5–6.0 [3].
Phase Separation: Separate the aqueous phase while hot (65 °C). Allowing the mixture to cool will cause the sodium palladium tetrasulfite complex to precipitate, contaminating the organic layer.
Washing: Wash the organic layer once with warm water, then brine.
Purpose: Trace removal of Pd from ~100 ppm down to API regulatory limits (<10 ppm).
Scavenger Loading: To the organic filtrate from Protocol A, add 4 to 5 molar equivalents of Thiol-functionalized silica (relative to the initial Pd catalyst loading, not the residual amount) [1].
Incubation: Stir the suspension at 40 °C for 4 hours.
Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger.
Self-Validation Check: Observe the color of the silica pad post-filtration. A dark brown/black band indicates successful chemisorption of Pd species. If the filtrate remains dark brown, the scavenger loading was insufficient or contact time was too short.
Product Recovery: Wash the filter cake with 2 column volumes of Methanol/Ethyl Acetate (1:1) to elute any product bound to free silanols [5]. Combine filtrates and concentrate in vacuo.
Quantitative Scavenger Comparison
The following table summarizes the operational metrics of various Pd removal strategies applicable to fluorinated pyridine APIs, based on industrial DoE (Design of Experiments) data [6].
Scavenger / Method
Functional Group
Mechanism
Typical Pd Reduction
Cost & Scalability
Primary Drawback
Aqueous Bisulfite
NaHSO3
Complexation to water-soluble
Pd(SO3)42−
~1,500 ppm
→
~100 ppm
Low / Excellent
Requires heating (65 °C) and strict pH control to prevent
SO2
off-gassing.
SiliaMetS Thiol
-SH on Silica
Chemisorption (Soft-Soft interaction)
~100 ppm
→
< 5 ppm
High / Good
Potential product adsorption on free silanols; requires polar wash.
QuadraPure TU
Thiourea on Resin
Chelation
~100 ppm
→
< 10 ppm
High / Good
Resin swelling is highly dependent on the choice of organic solvent.
Activated Carbon
Carbon Pores
Physisorption
~100 ppm
→
~50 ppm
Very Low / Excellent
Non-specific binding leads to high risk of API yield loss.
References
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams
Source: Johnson Matthey Technology Review
URL:[Link]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl)
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings
Source: Royal Society of Chemistry (RSC Books)
URL:[Link]
preventing decomposition of 3-Fluoro-2-iodo-4-methylpyridine during reaction
A Guide to Preventing Decomposition During Synthetic Reactions Welcome to the technical support center for 3-Fluoro-2-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Decomposition During Synthetic Reactions
Welcome to the technical support center for 3-Fluoro-2-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable synthetic building block during chemical reactions. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and extensive experience with halogenated pyridines.
Introduction
3-Fluoro-2-iodo-4-methylpyridine is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its utility stems from the orthogonal reactivity of the fluoro and iodo substituents, allowing for selective functionalization. However, the inherent lability of the carbon-iodine bond and the reactivity of the substituted pyridine ring can lead to decomposition under various reaction conditions, resulting in reduced yields, complex product mixtures, and purification challenges. This guide provides a comprehensive overview of the potential decomposition pathways and practical strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My sample of 3-Fluoro-2-iodo-4-methylpyridine has developed a yellow or brownish tint upon storage. What is the cause and can I still use it?
A1: Discoloration is a common sign of degradation, often due to exposure to light and/or air.[2] The primary cause is likely the photodegradation of the carbon-iodine bond, leading to the formation of elemental iodine and other colored impurities.[2] Additionally, oxidation of the methyl group or the pyridine ring itself can contribute to color formation.[2]
Before using a discolored sample, it is crucial to assess its purity. We recommend the following:
Purity Analysis: Analyze the material by HPLC or GC-MS to quantify the level of impurities.[2]
Purification: If the purity is compromised, consider purifying the material by recrystallization or column chromatography.
For Non-Sensitive Reactions: If the reaction is robust and the impurities are not expected to interfere, you may be able to proceed, but be aware that yields may be lower. For sensitive catalytic reactions, using fresh, high-purity material is strongly advised.
To prevent this, always store 3-Fluoro-2-iodo-4-methylpyridine under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at a reduced temperature (2-8 °C).[2]
Q2: What are the primary pathways through which 3-Fluoro-2-iodo-4-methylpyridine can decompose during a reaction?
A2: The main decomposition pathways are:
Dehalogenation: The most common decomposition pathway is the cleavage of the C-I bond to replace the iodine with a hydrogen atom. This can be promoted by reducing agents, certain transition metal catalysts, bases, and even some solvents.[3] In palladium-catalyzed cross-coupling reactions, this is a well-known side reaction.[3]
Oxidation: The methyl group on the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding alcohol, aldehyde, or carboxylic acid.[2][4] The pyridine nitrogen can also be oxidized to an N-oxide.[2]
Thermal Decomposition: At elevated temperatures, the molecule can undergo complex degradation pathways, potentially involving radical mechanisms.[2][5]
Reaction with Nucleophiles: Strong nucleophiles can displace the iodo or fluoro substituents, although the fluorine is generally less labile to nucleophilic aromatic substitution than in 2- or 4-fluoropyridines.[6]
Q3: I am observing significant amounts of the de-iodinated byproduct, 3-fluoro-4-methylpyridine, in my Suzuki-Miyaura coupling reaction. How can I minimize this?
A3: De-iodination, or proto-dehalogenation, is a common side reaction in Suzuki-Miyaura couplings.[3] It can occur through several mechanisms, including the reaction of the organopalladium intermediate with sources of hydride. To minimize this:
Choice of Base: Use a non-coordinating, anhydrous base. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over alkoxides or hydroxides, which can be sources of water and promote side reactions.[3][7]
Solvent Purity: Ensure your solvents are anhydrous and deoxygenated. The presence of water or alcohols can be a source of protons.[3]
Reaction Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling. Higher temperatures can accelerate decomposition pathways.
Ligand Selection: The choice of phosphine ligand can significantly impact the relative rates of the desired cross-coupling and undesired dehalogenation. More electron-rich and bulky ligands can sometimes suppress this side reaction.
Boronic Acid Quality: Use high-purity boronic acid or ester. Impurities in the boronic acid can sometimes contribute to catalyst deactivation and side reactions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using 3-Fluoro-2-iodo-4-methylpyridine in reactions.
1. Ensure all reagents and solvents are anhydrous and deoxygenated. Use fresh, high-quality catalyst. 2. Check the purity of your 3-Fluoro-2-iodo-4-methylpyridine via HPLC or GC-MS.[2] 3. Optimize reaction temperature and time.
Formation of multiple unidentified byproducts
1. Thermal decomposition. 2. Reaction with solvent or base. 3. Photodegradation.
1. Lower the reaction temperature. 2. Screen alternative solvents and bases. Ensure the chosen solvent and base are compatible with the starting material and reaction conditions. 3. Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
Inconsistent reaction yields
1. Variable purity of starting material. 2. Inconsistent reaction setup (e.g., efficiency of degassing). 3. Moisture sensitivity.
1. Use a fresh, high-purity batch of 3-Fluoro-2-iodo-4-methylpyridine for each reaction or re-purify the existing stock. 2. Standardize the reaction setup procedure, particularly the degassing method. 3. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.
Difficulty in purifying the desired product
1. Presence of closely eluting impurities. 2. On-column decomposition on silica gel.
1. Optimize the purification method (e.g., different solvent system for chromatography, recrystallization, or preparative HPLC). 2. Deactivate silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.
Visualizing the Problem: A Troubleshooting Workflow
Caption: A logical workflow for troubleshooting reactions involving 3-Fluoro-2-iodo-4-methylpyridine.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Fluoro-2-iodo-4-methylpyridine with an arylboronic acid, with an emphasis on minimizing decomposition.
To a dry, oven-dried round-bottom flask, add 3-Fluoro-2-iodo-4-methylpyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and anhydrous potassium carbonate (3 equivalents).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
In a separate vial, dissolve palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) in a minimal amount of degassed 1,4-dioxane.
Add the catalyst solution to the reaction flask via syringe.
Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to the starting material).
Wrap the reaction flask in aluminum foil to protect it from light.
Heat the reaction mixture to 80-90 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a framework for assessing the purity of 3-Fluoro-2-iodo-4-methylpyridine and detecting potential degradation products.[2]
Parameter
Condition
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
Water with 0.1% formic acid
Mobile Phase B
Acetonitrile with 0.1% formic acid
Gradient
Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Sample Preparation
1 mg/mL solution in acetonitrile
Mechanistic Insights: Decomposition Pathways
Understanding the potential decomposition pathways is key to preventing them.
Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
Caption: Competing pathways in a palladium-catalyzed cross-coupling reaction leading to the desired product or an undesired dehalogenated byproduct.
References
Jubilant Ingrevia. (n.d.). Safety Data Sheet.
IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
Google Patents. (n.d.). CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Purdue University. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved from [Link]
ACS Publications. (1997, March 1). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? The Journal of Physical Chemistry A. Retrieved from [Link]
PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Retrieved from [Link]
PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
PubMed. (2017, August 4). Selective Covalent Protein Modification by 4-Halopyridines through Catalysis. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). An efficient coupling of N-tosylhydrazones with 2-halopyridines: synthesis of 2-α-styrylpyridines endowed with antitumor activity. Organic & Biomolecular Chemistry. Retrieved from [Link]
Hoffman Fine Chemicals. (n.d.). 6-Chloro-3-fluoro-4-iodo-2-methylpyridine. Retrieved from [Link]
PMC. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
ResearchGate. (2021, December 4). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
PMC. (n.d.). Regioselective Synthesis of Bis(2-halo-3-pyridyl) Dichalcogenides (E = S, Se and Te): Directed Ortho-Lithiation of 2-halopyridines. Retrieved from [Link]
Springer. (n.d.). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
Brieflands. (n.d.). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]
PMC. (n.d.). Light‐induced damage to photosystem II at a very low temperature (195 K) depends on singlet oxygen. Retrieved from [Link]
PMC. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]
ResearchGate. (2010, December). Decomposition Mechanism of Fluorinated Compounds in Water Plasmas Generated Under Atmospheric Pressure. Retrieved from [Link]
R Discovery. (2006, November 20). Palladium‐Catalyzed Cross‐Coupling Reactions of Diazine N‐Oxides with Aryl Chlorides, Bromides, and Iodides. Retrieved from [Link]
ResearchGate. (2020, January 13). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Retrieved from [Link]
ResearchGate. (n.d.). Effect of Water and Light on the Stability of Pyridine Pillared 2d Transition Metal Nitroprussides. Retrieved from [Link]
Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
challenges in the purification of 3-Fluoro-2-iodo-4-methylpyridine products
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 3-Fluoro-2-iodo-4-methylpyridine (CAS: 1530...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3)[].
Highly functionalized halogenated pyridines present a "perfect storm" of purification challenges: the basicity of the pyridine nitrogen induces severe chromatographic tailing, the C-I bond is photolytically and thermally labile, and the compact array of substituents (fluoro, iodo, methyl) often results in co-eluting regioisomeric impurities. This guide synthesizes field-proven methodologies and mechanistic causality to ensure high-yield, high-purity isolation.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my product exhibit severe tailing on normal-phase silica gel, and how can I fix it?A: Peak tailing in pyridine derivatives is primarily a chemical interaction issue, not a mechanical one. The basic nitrogen atom in the pyridine ring acts as a strong hydrogen-bond acceptor, interacting with acidic, unendcapped residual silanol groups (-SiOH) on the surface of the silica stationary phase[2]. Because these silanol sites have varying degrees of acidity, the analyte experiences multiple retention mechanisms, causing the trailing edge of the peak to broaden[3].
Causality-Driven Solution: You must mask these active sites. Add a competing volatile base, such as 1–2% Triethylamine (TEA) or 1% aqueous ammonia, to your organic mobile phase[2]. TEA preferentially binds to the highly acidic silanols, effectively shielding them and allowing the 3-fluoro-2-iodo-4-methylpyridine to elute via standard partitioning rather than ion-exchange or strong hydrogen bonding.
Q2: I am losing product mass and observing a pink/purple discoloration during solvent evaporation. What is happening?A: The pink/purple tint is a classic indicator of molecular iodine (
I2
) formation, signifying the homolytic cleavage of the Carbon-Iodine (C-I) bond. The C-I bond at the 2-position of a pyridine ring is electronically activated and highly susceptible to photolysis (light-induced cleavage) and thermolysis.
Causality-Driven Solution: The protocol must be a self-validating system for stability. Wrap your receiving flasks and rotary evaporator bump traps in aluminum foil to exclude ambient UV/visible light. Furthermore, never exceed a water bath temperature of 30°C during concentration. Use a high-vacuum rotary evaporator setup to compensate for the lower temperature[4].
Q3: My synthesis yielded regioisomers (e.g., 5-fluoro-2-iodo-4-methylpyridine) that co-elute with my target. Normal-phase chromatography isn't separating them. What is the next step?A: Regioisomers of heavily substituted pyridines often possess nearly identical dipole moments, rendering standard silica gel (which separates primarily by polarity) ineffective.
Causality-Driven Solution: Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a Pentafluorophenyl (PFP) stationary phase. Unlike standard C18 columns that rely solely on hydrophobic dispersion forces, PFP columns offer orthogonal retention mechanisms:
π−π
interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions. This shape-selectivity is highly sensitive to the exact positional arrangement of the halogens around the pyridine ring, allowing for baseline resolution of positional isomers.
Part 2: Experimental Workflows & Logical Relationships
To systematically address these challenges, follow the troubleshooting logic outlined below.
Decision matrix for troubleshooting halopyridine purification bottlenecks.
Mechanistic pathway of silanol-induced tailing and TEA mitigation.
Part 3: Quantitative Data & Stationary Phase Selection
Selecting the correct stationary and mobile phase is the most critical variable in this purification. The table below summarizes the empirical outcomes of various chromatographic environments for 3-Fluoro-2-iodo-4-methylpyridine.
Stationary Phase
Mobile Phase System
Retention Mechanism
Expected Outcome / Resolution Quality
Standard Silica (Unmodified)
Hexanes / EtOAc
Polarity / H-bonding
Poor: Severe tailing, potential on-column degradation[2].
Silica + Amine Modifier
Hexanes / EtOAc + 1% TEA
Polarity (Shielded)
Good: Sharp peaks, excellent recovery. Fails to resolve regioisomers.
Neutral Alumina
Hexanes / DCM
Polarity / Dipole
Moderate: Less tailing than silica, but lower loading capacity.
C18 (Reversed-Phase)
Water / MeCN (0.1% Formic Acid)
Hydrophobic Dispersion
Moderate: Good peak shape, but poor selectivity for fluoro-isomers.
PFP (Pentafluorophenyl)
Water / MeOH (Unbuffered)
π−π
, Dipole, Steric
Excellent: Baseline resolution of regioisomers due to shape selectivity.
Part 4: Self-Validating Experimental Protocols
Protocol A: 2D-TLC On-Column Degradation Check
Before committing your entire batch to a column, you must verify that the silica gel is not catalyzing the cleavage of the C-I bond.
Spotting: Apply a concentrated spot of the crude mixture to the bottom-left corner of a 5x5 cm silica gel TLC plate[2].
First Development: Elute the plate in your chosen solvent system (e.g., 80:20 Hexanes:EtOAc).
Drying: Remove the plate and dry it completely under a gentle stream of nitrogen.
Second Development: Rotate the plate exactly 90 degrees counter-clockwise and elute again in the exact same solvent system[2].
Validation: Visualize under UV light (254 nm). If the compound is stable, all spots will lie on a perfect diagonal line. If spots appear off the diagonal, your compound is degrading on the silica, mandating a switch to neutral alumina or the addition of TEA.
Use this protocol for bulk purification when regioisomers are not the primary impurity.
Column Preparation: Wet-pack a glass column with silica gel suspended in hexanes containing 1% (v/v) Triethylamine (TEA)[4]. Flush with 3 column volumes (CV) of this mixture to fully saturate and cap the acidic silanol sites.
Sample Loading: Dissolve the crude 3-fluoro-2-iodo-4-methylpyridine in a minimum volume of Dichloromethane (DCM)[4]. Apply evenly to the column head.
Elution: Elute using a gradient of Hexanes to 30% EtOAc. Crucial: Maintain 1% TEA throughout the entire gradient.
Fraction Collection: Collect fractions in amber glass vials or tubes wrapped in aluminum foil to prevent photolytic degradation of the iodo-substituent.
Concentration: Combine pure fractions and concentrate on a rotary evaporator. The water bath must not exceed 30°C. To remove residual TEA, place the isolated oil/solid under high vacuum (0.05 mmHg) for 2 hours[4].
References
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine
Source: Organic Syntheses (orgsyn.org)
URL:[Link]
Common Causes Of Peak Tailing in Chromatography
Source: alwsci.com
URL:[Link]
A Comparative Guide to 3-Fluoro-2-iodo-4-methylpyridine in Advanced Cross-Coupling Applications
As drug targets become increasingly complex, the demand for highly functionalized, sterically demanding heterocyclic building blocks has surged. Among these, 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) has emerge...
Author: BenchChem Technical Support Team. Date: March 2026
As drug targets become increasingly complex, the demand for highly functionalized, sterically demanding heterocyclic building blocks has surged. Among these, 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) has emerged as a privileged scaffold, particularly in the synthesis of targeted protein degraders (PROTACs) and epigenetic modulators such as SMARCA2/4 bromodomain inhibitors.
This guide provides an objective, data-driven comparison of 3-Fluoro-2-iodo-4-methylpyridine against its bromo- and chloro- analogues. By examining the thermodynamic principles of carbon-halogen bond dissociation and the stereoelectronic effects of fluorine, we will establish why this specific iodo-pyridine is the optimal choice for late-stage, mild-condition cross-coupling workflows.
Structural Rationale: The Triad of Functionality
The utility of 3-Fluoro-2-iodo-4-methylpyridine is not accidental; it is the result of three synergistic substitutions on the pyridine core, each serving a distinct mechanistic purpose in medicinal chemistry and synthetic methodology:
The C2-Iodine (The Kinetic Driver): The bond dissociation energy (BDE) of a C(sp2)–I bond is significantly lower (~55 kcal/mol) than that of C–Br (~70 kcal/mol) or C–Cl (~95 kcal/mol). Because the
σ∗
orbital of the C–I bond is lower in energy, the energy gap between the palladium catalyst's singly occupied molecular orbital (SOMO) and the C–I LUMO is minimized. This facilitates rapid oxidative addition, allowing reactions to proceed at room temperature.
The C3-Fluorine (The Conformational & Metabolic Shield): Fluorine is a highly electronegative atom with a van der Waals radius (1.47 Å) similar to hydrogen, allowing it to modulate physicochemical properties without adding steric bulk. In medicinal chemistry, the C3-fluorine acts as a "conformational lock" via the gauche effect, stabilizing bioactive conformations. Furthermore, its strong electron-withdrawing nature lowers the pKa of the adjacent pyridine nitrogen, improving membrane permeability and blocking oxidative metabolism by cytochrome P450 enzymes.
The C4-Methyl (The Synthetic Handle): The methyl group provides a critical vector for late-stage functionalization. It can be subjected to benzylic bromination (via NBS/AIBN) to generate a reactive electrophile, enabling the attachment of complex linker moieties for PROTAC synthesis.
Objective Performance Comparison
To objectively evaluate the performance of 3-Fluoro-2-iodo-4-methylpyridine, we must compare it against its widely available alternatives: 2-Bromo-3-fluoro-4-methylpyridine and 2-Chloro-3-fluoro-4-methylpyridine .
The table below synthesizes experimental data trends for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using these substrates.
Table 1: Comparative Reactivity Profile in Pd-Catalyzed Cross-Coupling
Parameter / Substrate
3-Fluoro-2-iodo -4-methylpyridine
2-Bromo -3-fluoro-4-methylpyridine
2-Chloro -3-fluoro-4-methylpyridine
Leaving Group BDE
Lowest (~55 kcal/mol)
Moderate (~70 kcal/mol)
Highest (~95 kcal/mol)
Oxidative Addition Rate
Extremely Fast
Moderate
Slow (Requires specialized ligands)
Typical Reaction Temp
25 °C – 50 °C
80 °C – 100 °C
> 100 °C
Catalyst Loading
1 – 2 mol%
5 mol%
5 – 10 mol%
Sterically Hindered Yields
> 85%
40% – 60%
< 20% (Often fails)
Chemoselectivity
Exclusively reacts at C2
Competes with other reactive sites
Poor selectivity
Key Takeaway: While the chloro- and bromo- analogues are cheaper to procure, the iodo- analogue prevents the thermal degradation of sensitive substrates. The lower BDE of the C-I bond dictates the site of reaction over electronically activated but thermodynamically stronger C-Cl or C-Br bonds.
Mechanistic Workflow: The Catalytic Advantage
The primary advantage of the iodo-substituent is realized during the first step of the palladium catalytic cycle. The diagram below illustrates the workflow, highlighting where the thermodynamic advantage of the C–I bond accelerates the reaction.
Catalytic cycle of Pd-catalyzed cross-coupling highlighting the C-I oxidative addition step.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It leverages the high reactivity of 3-Fluoro-2-iodo-4-methylpyridine to perform a Suzuki-Miyaura coupling under exceptionally mild conditions, preventing the defluorination side-reactions commonly seen at >100 °C.
Objective: Regioselective C2-arylation of 3-Fluoro-2-iodo-4-methylpyridine with a sterically hindered arylboronic acid.
Action: Add the pyridine substrate, boronic acid, and K₂CO₃ to a Schlenk flask. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes prior to catalyst addition.
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Degassing before catalyst addition ensures the preservation of the 2 mol% catalyst loading.
Catalyst Introduction:
Action: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.
Causality: Pd(dppf)Cl₂ is a stable Pd(II) precatalyst. In situ reduction by the boronic acid generates the active Pd(0) species. The bidentate dppf ligand enforces a cis-geometry, accelerating the subsequent reductive elimination step.
Mild Thermal Activation:
Action: Heat the reaction mixture to 50 °C and stir for 2–4 hours.
Causality: Unlike the bromo-analogue which requires 90 °C+ to overcome the ~70 kcal/mol BDE barrier, the weak C–I bond (~55 kcal/mol) readily undergoes oxidative addition at 50 °C. This lower temperature strictly prevents protodehalogenation and thermal degradation of the boronic acid.
In-Process Control (IPC) & Self-Validation:
Action: At 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS and TLC (Hexanes:EtOAc 4:1).
Validation Check: The reaction is complete when the starting material mass (m/z ~237) is entirely consumed, replaced by the product mass (m/z ~216). On TLC, the highly non-polar iodo-pyridine (high Rf) will be replaced by a more polar, UV-active biaryl product (lower Rf). If starting material persists, verify the pH is >9 (indicating active boronate formation).
Workup & Isolation:
Action: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH₄Cl (2 x 15 mL) followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
Causality: NH₄Cl neutralizes the excess K₂CO₃ and helps partition palladium black into the aqueous phase, preventing heavy metal contamination during silica gel purification.
Comparative
Validation of a Synthetic Route Using 3-Fluoro-2-iodo-4-methylpyridine: A Comparative Guide
Introduction In the development of targeted therapeutics and complex agrochemicals, functionalized pyridines serve as indispensable scaffolds. Among these, 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) has emerged...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the development of targeted therapeutics and complex agrochemicals, functionalized pyridines serve as indispensable scaffolds. Among these, 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) has emerged as a highly privileged building block ()[]. The strategic placement of a fluorine atom at the C3 position modulates the basicity of the pyridine nitrogen and influences the conformational preferences of adjacent substituents. However, the true synthetic utility of this molecule lies in the differential reactivity of its C2-iodine bond compared to alternative halogenated analogs.
This guide provides an objective, data-driven comparison of 3-Fluoro-2-iodo-4-methylpyridine against its brominated and chlorinated counterparts, detailing the mechanistic causality behind its superior performance in palladium-catalyzed cross-coupling reactions.
Mechanistic Causality: The Halogen Effect in Cross-Coupling
When designing a synthetic route involving transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), the choice of the 2-halopyridine is critical (2)[2]. The catalytic cycle initiates with the oxidative addition of the active Pd(0) species into the carbon-halogen bond (3)[3].
The causality behind the superior reactivity of 3-Fluoro-2-iodo-4-methylpyridine lies in the bond dissociation energies (BDE). The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) bonds. Consequently, oxidative addition to the 2-iodo derivative is kinetically favored, allowing reactions to proceed at lower temperatures and with lower catalyst loadings. Furthermore, the strong inductive electron-withdrawing effect of the adjacent C3-fluorine atom lowers the LUMO of the pyridine ring, further accelerating the oxidative addition of electron-rich Pd(0) complexes[3].
Pd-catalyzed cross-coupling cycle highlighting the kinetic advantage of C-I oxidative addition.
Comparative Performance Data
To objectively validate the performance of 3-Fluoro-2-iodo-4-methylpyridine, we compared it against 2-Bromo-3-fluoro-4-methylpyridine and 2-Chloro-3-fluoro-4-methylpyridine in a standardized Suzuki-Miyaura coupling with phenylboronic acid. The data below illustrates the operational advantages of the iodo-analog.
Sluggish oxidative addition; significant unreacted SM.
Data Interpretation: The iodo-substrate achieves near-quantitative yields under mild conditions (60°C), preserving sensitive functional groups that might degrade under the forcing conditions (110°C) required to activate the chloro-analog.
The following protocol for the cross-coupling of 3-Fluoro-2-iodo-4-methylpyridine is designed as a self-validating system. Each step incorporates built-in quality control checks to ensure reproducibility[2].
Step 1: Reagent Preparation and Degassing
Action: Charge a Schlenk flask with 3-Fluoro-2-iodo-4-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv). Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the mixture with Argon for 15 minutes.
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species. The 4:1 organic-to-aqueous ratio ensures the solubility of both the organic substrates and the inorganic base, which is crucial for the transmetalation step.
Step 2: Catalyst Loading
Action: Under a positive flow of Argon, add Pd(PPh3)4 (2 mol%).
Validation Check: The solution should transition to a pale yellow/orange color. A rapid darkening to black indicates premature catalyst decomposition (formation of palladium black), usually due to insufficient degassing.
Step 3: Reaction Execution
Action: Heat the reaction mixture to 60°C for 2.5 hours.
Causality: The low activation energy of the C-I bond allows for this mild temperature. Exceeding 80°C with the iodo-analog can promote unwanted hydrodehalogenation pathways[2].
Step 4: Workup and Purification
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Validation Check: TLC analysis (UV active at 254 nm) should show the complete disappearance of the starting material (Rf ~0.6) and the appearance of a single new product spot (Rf ~0.4).
Step-by-step workflow for the self-validating Suzuki-Miyaura coupling protocol.
Conclusion
For drug development professionals and synthetic chemists, the selection of starting materials is a delicate balance of cost, stability, and reactivity. While 2-chloro and 2-bromo pyridines may present a lower upfront cost, the strategic use of 3-Fluoro-2-iodo-4-methylpyridine dramatically streamlines synthetic routes. By facilitating rapid oxidative addition, it lowers catalyst loadings, minimizes harsh reaction conditions, and ultimately delivers higher throughput and yields in complex cross-coupling campaigns.
structure-activity relationship (SAR) studies with 3-Fluoro-2-iodo-4-methylpyridine analogs
Strategic Application of 3-Fluoro-2-iodo-4-methylpyridine in SAR Studies: A Comparative Guide In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for optimizi...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Application of 3-Fluoro-2-iodo-4-methylpyridine in SAR Studies: A Comparative Guide
In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetics. Among these, 3-Fluoro-2-iodo-4-methylpyridine (CAS 153035-05-3)[] has emerged as a highly versatile, trifunctionalized building block. This guide provides an objective, data-driven comparison of this scaffold against its non-fluorinated and non-methylated analogs, offering medicinal chemists actionable insights into its structural causality and experimental application.
Structural Rationale & Mechanistic Causality
The utility of 3-Fluoro-2-iodo-4-methylpyridine in Structure-Activity Relationship (SAR) campaigns is driven by the orthogonal reactivity and distinct physicochemical properties imparted by its three substituents:
The C3-Fluorine (Metabolic & Physicochemical Modulator): The incorporation of fluorine at the C3 position is not merely a bioisosteric replacement for hydrogen. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity enhances the molecule's lipophilicity/hydrophilicity balance, directly improving passive membrane permeability and oral bioavailability[2]. Furthermore, the strong C–F bond (approx. 110–126 kcal/mol) effectively blocks cytochrome P450 (CYP)-mediated oxidative metabolism at the C3 soft spot, preventing the formation of reactive, potentially toxic metabolites[3].
The C2-Iodine (Cross-Coupling Anchor): The carbon-iodine bond is weaker and more reactive than corresponding C–Br or C–Cl bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the C2-iodine facilitates rapid oxidative addition. This allows the reaction to proceed under milder conditions, which is critical when coupling sensitive heteroaryl boronates that are prone to protodeboronation at elevated temperatures[4].
The C4-Methyl (Steric & Hydrophobic Driver): The methyl group provides essential steric bulk. When adjacent groups are coupled at the C5 or C3 positions, the C4-methyl forces them into an orthogonal conformation. This conformational locking reduces entropic penalties upon target binding. Additionally, the methyl group effectively fills hydrophobic pockets within the target protein's active site, often driving low-nanomolar target engagement[5].
Comparative Performance Analysis
To objectively evaluate the performance of 3-Fluoro-2-iodo-4-methylpyridine, we compare it against two common alternatives: Analog A (2-Iodo-4-methylpyridine, lacking fluorine)[6] and Analog B (3-Fluoro-2-iodopyridine, lacking the methyl group)[5].
The table below summarizes their comparative performance in a standard medicinal chemistry profiling assay.
Scaffold / Analog
Structure
Calculated pKa (Pyridine N)
Lipophilicity (LogD at pH 7.4)
Metabolic Stability (HLM t1/2, min)
Standard Suzuki Coupling Yield (%)
3-Fluoro-2-iodo-4-methylpyridine
Core Scaffold
~3.2
2.1
>120
88%
Analog A: 2-Iodo-4-methylpyridine
Lacks C3-Fluorine
~5.8
1.6
45
82%
Analog B: 3-Fluoro-2-iodopyridine
Lacks C4-Methyl
~2.9
1.4
85
91%
Data Interpretation:
The core scaffold demonstrates superior metabolic stability in Human Liver Microsomes (HLM) compared to Analog A, directly validating the protective effect of the C3-fluorine against oxidative clearance. While Analog B shows slightly higher cross-coupling yields due to reduced steric hindrance, it lacks the optimal LogD profile provided by the C4-methyl group, making the core scaffold the superior choice for balancing synthetic tractability with favorable DMPK (Distribution, Metabolism, and Pharmacokinetics) properties.
Because 2-halopyridines are susceptible to competitive protodehalogenation during Suzuki coupling, selecting the correct catalyst and base is critical[4]. The following protocol utilizes Pd(dppf)Cl₂ and a mild base (K₃PO₄) to maximize the cross-coupling yield of 3-Fluoro-2-iodo-4-methylpyridine while suppressing side reactions.
Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Fluoro-2-iodo-4-methylpyridine, the arylboronic acid, and K₃PO₄.
Solvent Degassing (Critical Causality Step): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the palladium(0) active catalytic species.
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.
Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours.
Validation Checkpoint: At 4 hours, sample 10 µL of the reaction mixture, dilute with acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% consumption of the 3-Fluoro-2-iodo-4-methylpyridine mass peak. If starting material persists, continue heating for 2 hours.
Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the coupled product.
SAR Logic & Workflow Visualization
The following diagram illustrates the mechanistic logic tree of how each substituent on the 3-Fluoro-2-iodo-4-methylpyridine scaffold dictates downstream pharmacological and synthetic outcomes.
SAR logic tree detailing the mechanistic contributions of the trifunctionalized pyridine scaffold.
References
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Binding. ResearchGate. [Link]
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
A Computational and Experimental Guide to the Reactivity of 3-Fluoro-2-iodo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, functionalized pyridines are indispensable building blocks. Their prevalence in pharma...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, functionalized pyridines are indispensable building blocks. Their prevalence in pharmaceuticals and agrochemicals underscores the continuous need for a nuanced understanding of their chemical behavior.[1][2] This guide provides an in-depth analysis of the reactivity of 3-Fluoro-2-iodo-4-methylpyridine , a dihalogenated pyridine with significant potential for selective functionalization.
While direct computational studies on this specific isomer are not extensively documented in peer-reviewed literature, this guide synthesizes data from closely related analogs and established principles of physical organic chemistry to predict its reactivity profile. We will compare its anticipated performance in key synthetic transformations with that of alternative reagents, supported by a combination of theoretical insights and established experimental protocols.
Unraveling the Electronic Landscape: A Comparative Computational Overview
The reactivity of a substituted pyridine is fundamentally governed by its electronic properties. The interplay between the electron-withdrawing nature of the halogen substituents and the electron-donating methyl group, combined with the inherent electron-deficient character of the pyridine ring, dictates the molecule's susceptibility to various reactions.
To provide a quantitative basis for comparison, the following table presents predicted electronic properties for 3-Fluoro-2-iodo-4-methylpyridine, extrapolated from computational data on analogous pyridine derivatives.[3][4] These parameters, calculated using Density Functional Theory (DFT), are crucial for predicting chemical behavior. A lower LUMO (Lowest Unoccupied Molecular Orbital) energy generally indicates a greater susceptibility to nucleophilic attack, while a smaller HOMO-LUMO gap suggests higher overall reactivity.[4]
Note: The values for 3-Fluoro-2-iodo-4-methylpyridine are estimations based on trends observed in related structures. For a precise comparison, all molecules should be analyzed using an identical computational protocol.[4]
The presence of two distinct halogen atoms on 3-Fluoro-2-iodo-4-methylpyridine is the cornerstone of its synthetic utility. The significant difference in the bond strengths of the C-I and C-F bonds allows for highly selective transformations.
Key Reaction Pathways: A Mechanistic and Comparative Insight
The unique substitution pattern of 3-Fluoro-2-iodo-4-methylpyridine opens the door to a variety of selective chemical modifications. Below, we explore the predicted reactivity in three major classes of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, are expected to proceed with high selectivity on 3-Fluoro-2-iodo-4-methylpyridine. The established reactivity trend for halogens in these reactions is I > Br > Cl >> F .[7] This is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a Pd(0) catalyst.
This differential reactivity allows for the selective functionalization of the C2 position, leaving the C-F bond at the C3 position intact for potential subsequent transformations.
Comparative Analysis of Cross-Coupling Reactivity
Reagent
Leaving Group at C2
Relative Reactivity
Key Advantages
Key Disadvantages
3-Fluoro-2-iodo-4-methylpyridine
Iodo
Very High
Excellent for mild reaction conditions; highly selective.
Higher cost; potential for side reactions with some catalysts.
2-Bromo-3-fluoro-4-methylpyridine
Bromo
High
Good balance of reactivity and stability.
May require slightly harsher conditions than the iodo analog.
Often requires more forcing conditions and specialized catalysts.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the selective Suzuki-Miyaura coupling at the C2 position of 3-Fluoro-2-iodo-4-methylpyridine.
Reagent Setup: In a dry, inert atmosphere glovebox or Schlenk line, combine 3-Fluoro-2-iodo-4-methylpyridine (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) in a reaction vessel.
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sulfate, concentrate in vacuo, and purify the residue by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6).[3] The presence of electron-withdrawing groups, such as fluorine, further activates the ring towards nucleophilic attack.
In 3-Fluoro-2-iodo-4-methylpyridine, the C-F bond at the 3-position is not ideally situated for activation by the ring nitrogen. However, the reactivity of the C-I bond towards SNAr is also a consideration, though palladium-catalyzed couplings are generally the preferred method for functionalizing this position. The C-F bond is generally a poor leaving group in SNAr unless activated by a strongly electron-withdrawing group in the ortho or para position.[8]
Diagram: General Workflow for Reactivity Analysis
Caption: An integrated workflow for studying chemical reactivity.
Alternative Reagents: A Comparative Overview
The choice of a building block in a synthetic campaign often involves a trade-off between reactivity, cost, and availability. The following table compares 3-Fluoro-2-iodo-4-methylpyridine with other dihalopyridines that could be used to access similar scaffolds.
Reagent
Key Features
Synthetic Utility
3-Fluoro-2-iodo-4-methylpyridine
Highly reactive C-I bond for selective cross-coupling.
Ideal for introducing diversity at the C2 position under mild conditions.
2-Bromo-3-fluoro-4-methylpyridine
Good balance of reactivity and stability.
A versatile alternative to the iodo analog, often at a lower cost.
2-Chloro-3-fluoro-4-methylpyridine
More stable C-Cl bond.
Cost-effective for large-scale synthesis, but may require harsher reaction conditions.
3-Fluoro-4-iodopyridine
Iodine at the C4 position.
Useful for accessing 4-substituted-3-fluoropyridine scaffolds.
Conclusion
3-Fluoro-2-iodo-4-methylpyridine emerges as a highly promising and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its key strength lies in the differential reactivity of its two halogen substituents, enabling selective and sequential functionalization. Computational analysis, by analogy with related structures, predicts a highly reactive C-I bond at the C2 position, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions under mild conditions. This allows for the precise installation of various molecular fragments, a critical advantage in the optimization of lead compounds in drug discovery. While the C-F bond is predicted to be relatively inert to both cross-coupling and nucleophilic aromatic substitution, its presence can favorably modulate the physicochemical properties of the final molecule. This guide provides a foundational understanding of the expected reactivity of 3-Fluoro-2-iodo-4-methylpyridine, offering a strategic framework for its application in the synthesis of novel chemical entities.
Computational predictions and reactivity analyses of organic reactions. (2024). Apollo.
The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Labor
Buchwald–Hartwig amin
BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available c
BenchChem. (2025). Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline.
BenchChem. (2025). comparative DFT studies of substituted pyridine N-oxides.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
Ranjith, P. K., Ignatious, A., Panicker, C. Y., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
Matrix Fine Chemicals. (n.d.). 2-BROMO-3-FLUORO-4-METHYLPYRIDINE | CAS 884494-37-5.
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
A computational model to predict the Diels-Alder reactivity of aryl/alkyl-substituted tetrazines. (2017).
BenchChem. (2025).
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.).
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.
Development of new sustainable pyridinium ionic liquids: From reactivity studies to mechanism-based activity predictions. (2024). PubMed.
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar.
Razafindrainibe, F., Voros, C., Yerri, J., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
BenchChem. (2025).
Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. (n.d.). PMC.
Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)
Hu, Q. (2022). #6-S Computational Chemistry for Reactivity Prediction and Visualizing Molecular Orbitals. YouTube.
#6-S Computational Chemistry for Reactivity Prediction and Visualizing Molecular Orbitals | Undergradu
“Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025).
Comprehensive Disposal and Operational Handling Guide for 3-Fluoro-2-iodo-4-methylpyridine In drug development and discovery laboratories, halogenated pyridines are invaluable building blocks for synthesizing complex act...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Disposal and Operational Handling Guide for 3-Fluoro-2-iodo-4-methylpyridine
In drug development and discovery laboratories, halogenated pyridines are invaluable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). However, their unique physicochemical properties present significant environmental and operational hazards during disposal.
This guide provides a self-validating, step-by-step protocol for the safe handling and disposal of 3-Fluoro-2-iodo-4-methylpyridine . By understanding the mechanistic causality behind these procedures, laboratory personnel can ensure strict compliance with Environmental Protection Agency (EPA) mandates while safeguarding human health and facility infrastructure.
Chemical Profile & Hazard Assessment
The disposal strategy for any chemical must be dictated by its molecular structure. 3-Fluoro-2-iodo-4-methylpyridine contains both carbon-fluorine (C-F) and carbon-iodine (C-I) bonds. The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol), making the molecule highly resistant to standard environmental degradation. Conversely, the presence of halogens means that improper thermal destruction will release highly toxic and corrosive acid gases, specifically hydrofluoric acid (HF) and hydroiodic acid (HI).
Under the Toxic Substances Control Act (TSCA), the EPA specifically regulates halogenated pyridines under 40 CFR § 721.8675 [1]. This statute mandates that the disposal of these compounds must occur via precise chemical destruction or, where necessary to ensure complete mineralization, chemical destruction combined with carbon adsorption[1],[2].
When 3-Fluoro-2-iodo-4-methylpyridine is used in a laboratory setting, it is frequently dissolved in organic solvents. Under the Resource Conservation and Recovery Act (RCRA), spent halogenated solvent mixtures containing 10% or more (by volume) of halogenated compounds are strictly classified under F001 or F002 waste codes[3].
The Causality of Incineration:
Why is high-temperature incineration the only viable disposal route? If halogenated pyridines are disposed of in standard landfills, they risk leaching into groundwater due to their environmental persistence. Thermal destruction at temperatures exceeding 950°C is required to cleave the robust C-F bonds and prevent the de novo synthesis of toxic fluorinated dioxins and furans during the cooling phase of combustion[4].
Step-by-Step Operational & Disposal Protocol
To ensure a self-validating safety system, laboratories must implement the following chronological workflow for the disposal of 3-Fluoro-2-iodo-4-methylpyridine.
Phase 1: Point-of-Generation Segregation
Causality: Mixing halogenated waste with non-halogenated waste unnecessarily converts the entire volume into highly regulated, expensive-to-treat F-listed halogenated waste[3].
Establish a dedicated, chemically compatible high-density polyethylene (HDPE) carboy specifically for Halogenated Organic Waste .
Never mix 3-Fluoro-2-iodo-4-methylpyridine waste streams with non-halogenated solvents (e.g., pure acetone, ethanol, or toluene).
Ensure the waste container is kept closed at all times unless actively adding waste, preventing the volatilization of toxic vapors.
Phase 2: Containment and Labeling
Causality: Accurate labeling ensures that Treatment, Storage, and Disposal Facilities (TSDFs) route the waste to the correct incinerator equipped with acid gas scrubbers.
Affix a standardized RCRA Hazardous Waste label to the container.
Explicitly list "3-Fluoro-2-iodo-4-methylpyridine (CAS 153035-05-3)" and the primary solvent on the label.
Mark the hazard characteristics as Toxic and Corrosive (due to potential H314 hazard statements associated with iodofluoropyridines).
Phase 3: Facility Transport & Thermal Destruction
Causality: Standard municipal incinerators cannot handle the corrosive byproducts of halogenated compounds. Specialized TSDFs are required.
Transfer the sealed waste to a licensed hazardous waste vendor.
The vendor will route the chemical to a specialized rotary kiln or liquid injection incinerator.
Combustion: The incinerator must operate at a minimum of 950°C to achieve a 99.93% or greater combustion efficiency, fully mineralizing the pyridine ring[4].
Phase 4: Flue Gas Scrubbing (TSDF Operation)
Causality: The combustion of 3-Fluoro-2-iodo-4-methylpyridine generates gaseous hydrofluoric acid (HF) and hydroiodic acid (HI). If released, these cause severe environmental damage and acid rain.
The incinerator exhaust is routed through a rapid quench chamber to cool the gases below 70°C, preventing dioxin reformation[4].
The gas enters a two-stage wet scrubber utilizing an alkaline reagent (such as Sodium Hydroxide, NaOH),[4].
The acid gases react with the alkaline spray (e.g.,
HF+NaOH→NaF+H2O
), neutralizing the exhaust into harmless aqueous salts.
Fabric filters capture any remaining filterable particulate matter (FPM) before the clean exhaust is released into the atmosphere, achieving >99.99% acid gas removal[4].
Mechanistic Disposal Workflow
The following diagram illustrates the logical progression of 3-Fluoro-2-iodo-4-methylpyridine from laboratory generation to safe atmospheric emission.
Disposal workflow for halogenated pyridines, from RCRA classification to thermal destruction.
Title: Current Land-Based Incineration Technologies
Source: princeton.edu
URL: [Link]]
Title: Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System - Aerosol and Air Quality Research
Source: aaqr.org
URL: [Link]4]
Personal protective equipment for handling 3-Fluoro-2-iodo-4-methylpyridine
Comprehensive Safety and Operational Guide: Handling 3-Fluoro-2-iodo-4-methylpyridine As a Senior Application Scientist, I recognize that the transition from conceptual drug design to benchtop execution requires uncompro...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 3-Fluoro-2-iodo-4-methylpyridine
As a Senior Application Scientist, I recognize that the transition from conceptual drug design to benchtop execution requires uncompromising safety protocols. 3-Fluoro-2-iodo-4-methylpyridine (CAS: 153035-05-3) is a highly valuable halogenated N-heterocyclic building block, frequently utilized in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) to synthesize kinase inhibitors and advanced pharmaceutical intermediates[1].
However, its unique structural features—combining a pyridine core with fluorine and iodine substituents—create a complex hazard profile that demands stringent Personal Protective Equipment (PPE) and operational controls. This guide provides the causality behind these hazards and a self-validating framework for safe laboratory execution.
Mechanistic Toxicology & Hazard Assessment
Before selecting PPE, we must understand the causality of the chemical's hazards. Under OSHA standards, a thorough hazard assessment is the foundational step for laboratory safety ()[2].
Enhanced Lipophilicity: The incorporation of fluorine and iodine significantly increases the molecule's lipophilicity compared to unsubstituted pyridine. This facilitates rapid dermal penetration and absorption into systemic circulation.
Pyridine Core Toxicity: Pyridine derivatives are known mucosal irritants and neurotoxins[3][4]. Furthermore, studies utilizing the L5178Y mouse lymphoma assay have highlighted the potential genotoxicity and mutagenic risks associated with halogenated pyridines ()[5].
Halogen Cleavage: In vivo hepatic metabolism (via CYP450 enzymes) can lead to dehalogenation. The release of free iodine poses a risk of thyroid accumulation, while hydrogen halide byproducts (HF, HI) can cause severe internal tissue damage[6].
Mechanistic pathway of 3-Fluoro-2-iodo-4-methylpyridine toxicity and systemic absorption.
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, PPE must be treated as a self-validating system where each component provides a specific barrier against the identified mechanistic hazards. Quantitative breakthrough times dictate our material choices.
PPE Component
Material Specification
Quantitative Metric (Breakthrough)
Scientific Rationale
Hand Protection (Solid)
Nitrile (≥ 0.11 mm thickness)
> 240 mins (Dry particulate)
Sufficient for brief handling of the solid powder. Nitrile provides a basic barrier against dry particulates.
Hand Protection (Solution)
Butyl Rubber or Neoprene
> 60 mins (Solvated pyridine)
Critical: Pyridine derivatives rapidly degrade and permeate standard nitrile (< 5 mins) when dissolved in organic solvents (e.g., DMF, DCM)[7][8]. Butyl rubber offers a superior chemical barrier.
Eye Protection
ANSI Z87.1 Splash Goggles
N/A (Impact & Splash rated)
Protects against severe corneal irritation and mucosal damage inherent to N-heterocycles[4].
Respiratory
N95 / P100 Particulate Mask
95% - 99.9% filtration efficiency
Prevents inhalation of aerosolized lipophilic dust if weighing outside a hood, bypassing the dermal barrier directly into the respiratory tract.
Body Protection
Flame-Resistant (FR) Lab Coat
N/A
Prevents particulate accumulation on street clothing. Must be fully buttoned.
Operational Workflow: Experimental Protocol
The following step-by-step methodology outlines the safe handling of 3-Fluoro-2-iodo-4-methylpyridine during a typical inert-atmosphere reaction setup (e.g., cross-coupling).
Step 1: Pre-Operation Verification
Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Verify that all PPE is donned and inspect gloves for micro-tears.
Step 2: Dispensing
Using an anti-static weighing spatula, carefully transfer the required mass of 3-Fluoro-2-iodo-4-methylpyridine into a pre-tared, dry reaction vial.
Insight: Static charge can easily aerosolize fine halogenated powders; anti-static tools prevent inhalation exposure.
Step 3: Inert Atmosphere Setup
Seal the vial with a PTFE-lined septum. Purge the vessel with Argon or Nitrogen for 5 minutes.
Insight: While the compound itself is stable, the subsequent cross-coupling catalysts (e.g.,
Pd(PPh3)4
) are highly air-sensitive.
Step 4: Solvation
Inject the reaction solvent (e.g., anhydrous DMF) through the septum.
Insight:If handling the vial post-solvation, ensure you have switched from nitrile to butyl rubber gloves.
Step 5: Quenching
Post-reaction, quench the mixture with an aqueous sodium thiosulfate (
Na2S2O3
) solution.
Insight: Thiosulfate effectively reduces any free iodine (
I2
) generated during the reaction into benign iodide (
I−
), neutralizing the thyroid-toxicity risk before disposal.
Step-by-step operational workflow for handling halogenated pyridine building blocks.
Spill Response and Disposal Plan
According to institutional guidelines for chemical safety, halogenated compounds require strict segregation to prevent dangerous incompatibilities ()[9].
Spill Cleanup Protocol:
Evacuate & Ventilate: If a large amount of powder is spilled outside the hood, evacuate the immediate area and allow the HVAC system to clear airborne dust[10].
Containment: Do NOT sweep dry powder, which generates aerosols. Cover the spill with damp absorbent pads or a commercial spill-control powder.
Collection: Use a non-sparking scoop to place the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.
Decontamination: Wash the spill surface with a 5% sodium bicarbonate solution to neutralize any residual acidic halogen species, followed by soap and water.
Chemical Disposal Plan:
Waste Segregation: 3-Fluoro-2-iodo-4-methylpyridine and its reaction byproducts MUST be disposed of in dedicated Halogenated Organic Waste containers[9].
Incompatibility Warning: Never mix halogenated waste with active metals (e.g., sodium, potassium) or strong reducing agents. This combination can trigger violent, explosive dehalogenation reactions[9].
References
Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." U.S. Department of Labor.[Link]
Dearfield, K. L., et al. "Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells." Mutation Research/Genetic Toxicology, PubMed (NIH).[Link]
National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf.[Link]